Fmoc-beta-hoala(styryl)-oh
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHGLZHUJARIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to Fmoc-β-homo-Alanine(styryl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Fmoc-β-homo-Alanine(styryl)-OH, a valuable building block in peptide synthesis and drug discovery.
Core Chemical Properties
Fmoc-β-homo-Alanine(styryl)-OH, systematically named (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid, is a non-proteinogenic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis (SPPS), while the styryl side chain offers unique conformational properties and potential for post-synthetic modifications.[1]
| Property | Value | Reference |
| CAS Number | 270596-45-7 | [2][3][4] |
| Molecular Formula | C27H25NO4 | [2][3][4] |
| Molecular Weight | 427.49 g/mol | [3] |
| Boiling Point | 694.5 °C at 760 mmHg | [3] |
| Density | 1.240 ± 0.06 g/cm³ | [3] |
| Flash Point | 373.8 °C | [3] |
| Storage Temperature | 2-8°C | [3] |
| Purity | Typically >95% or >97% as per suppliers | [5] |
| Hazard | Irritant | [2][3] |
Synthesis and Experimental Protocols
A plausible synthetic approach involves the conjugate addition of an amine nucleophile to a Michael acceptor, followed by protection of the amino group with Fmoc-Cl or Fmoc-OSu. The styryl side chain can be introduced through various olefination reactions.
General Experimental Workflow for Synthesis:
Caption: Generalized synthetic workflow for Fmoc-β-homo-Alanine(styryl)-OH.
Detailed Experimental Steps (Hypothetical Protocol based on similar syntheses):
-
Synthesis of a suitable precursor containing the styryl moiety: This could involve a Wittig or Horner-Wadsworth-Emmons reaction between a protected amino-aldehyde and a suitable phosphonium ylide or phosphonate carbanion derived from benzyl bromide.
-
Formation of the β-amino acid backbone: This can be achieved through methods like the Arndt-Eistert homologation of a corresponding α-amino acid, or through asymmetric conjugate addition of an ammonia equivalent to an α,β-unsaturated ester bearing the styryl group.
-
Fmoc Protection: The resulting β-amino acid is then reacted with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dioxane/water or dimethylformamide (DMF).
-
Purification: The final product is typically purified by column chromatography on silica gel to yield the pure Fmoc-β-homo-Alanine(styryl)-OH.
Reactivity and Stability
Fmoc Protecting Group:
The Fmoc group is a base-labile protecting group, which is a key feature for its use in SPPS.[6] It is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups on other amino acids in a peptide sequence.[6] Deprotection is typically achieved using a solution of 20% piperidine in DMF.[6] The Fmoc group has limited stability towards tertiary amines like DIPEA, and its removal can be monitored by UV spectroscopy due to the fluorescent nature of the dibenzofulvene byproduct.[6][7]
Styryl Side Chain:
The styryl group, an alkene conjugated to a phenyl group, is susceptible to a variety of chemical transformations. The double bond can undergo reactions such as:
-
Hydrogenation: Reduction to an ethylbenzene derivative.
-
Epoxidation: Formation of an epoxide ring.
-
Cycloadditions: Participation in Diels-Alder or other cycloaddition reactions.[1]
This reactivity allows for post-synthetic modification of peptides containing this amino acid, enabling the introduction of further functionality or conformational constraints.[1]
General Reactivity of the Amino Acid:
Like other amino acids, Fmoc-β-homo-Alanine(styryl)-OH can undergo reactions characteristic of its carboxylic acid and protected amine functionalities. The carboxylic acid can be activated for peptide bond formation using standard coupling reagents such as HBTU, HATU, or DIC/HOBt.
Spectroscopic Characterization
While specific spectra for Fmoc-β-homo-Alanine(styryl)-OH are not publicly available, the expected spectroscopic data can be predicted based on its structure.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.2 and 7.8 ppm) and the styryl group (between 6.0 and 7.5 ppm). Protons of the β-amino acid backbone would appear in the aliphatic region, and the methoxy and methylene protons of the Fmoc group would also be present.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbons of the carboxylic acid and the carbamate, as well as the aromatic carbons of the fluorenyl and phenyl groups, and the aliphatic carbons of the amino acid backbone and the Fmoc group.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight (427.49 g/mol ) and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and carbamate, and the aromatic C-H and C=C stretches.
Applications in Research and Drug Development
Fmoc-β-homo-Alanine(styryl)-OH is a valuable building block for the synthesis of peptidomimetics and other bioactive molecules.[1] The introduction of this unnatural amino acid can:
-
Induce specific secondary structures: The conformational constraints imposed by the β-amino acid backbone and the bulky styryl side chain can influence the folding of peptides.
-
Enhance metabolic stability: Peptides containing β-amino acids are often more resistant to enzymatic degradation compared to their natural α-peptide counterparts.
-
Provide sites for further modification: The reactive styryl group allows for the conjugation of other molecules, such as fluorescent labels, cytotoxic agents, or polyethylene glycol (PEG), to the peptide.[1]
Signaling Pathway Visualization (Hypothetical Application):
While there is no direct evidence of Fmoc-β-homo-Alanine(styryl)-OH being involved in a specific signaling pathway, peptides incorporating this amino acid could be designed as inhibitors or modulators of protein-protein interactions. For example, a peptide containing this residue might be designed to disrupt a kinase signaling cascade.
Caption: Hypothetical inhibition of a kinase cascade by a peptide containing Fmoc-β-homo-Alanine(styryl)-OH.
Conclusion
Fmoc-β-homo-Alanine(styryl)-OH is a versatile and valuable tool for chemical biologists and medicinal chemists. Its unique structural features provide opportunities for the design and synthesis of novel peptides and peptidomimetics with tailored properties for a range of applications in research and drug development. Further investigation into its specific reactivity and the biological activities of peptides incorporating this amino acid is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid | C27H25NO4 - BuyersGuideChem [buyersguidechem.com]
- 4. sinfoochem.com [sinfoochem.com]
- 5. Fmoc-(S)-3-amino-6-phenyl-5-hexenoic Acid,270596-45-7-Amadis Chemical [amadischem.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Fmoc Protected Amino Acids - Activotec [activotec.com]
Technical Guide: Synthesis and Characterization of Fmoc-β-Homoalanine(styryl)-OH
Disclaimer: Publicly available information on a compound precisely named "Fmoc-beta-hoala(styryl)-oh" is limited. This guide is constructed based on established synthetic methodologies for structurally similar compounds, specifically the synthesis and characterization of Fmoc-protected β-homoalanine derivatives and the introduction of styryl moieties. The following protocols and data are representative of what would be expected for such a compound.
Introduction
Fmoc-β-Homoalanine(styryl)-OH is a non-canonical amino acid derivative that holds potential for the synthesis of modified peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis (SPPS). The β-homoalanine backbone introduces an extra carbon into the peptide chain, influencing its conformational properties. The styryl group, a photoreactive moiety, can be utilized for applications such as photocrosslinking to study peptide-protein interactions or for the development of photoswitchable peptides. This document provides a comprehensive overview of a plausible synthetic route and characterization methods for this compound.
Synthetic Pathway
The synthesis of Fmoc-β-Homoalanine(styryl)-OH can be envisioned as a multi-step process, starting from a suitable precursor and involving the introduction of the styryl group, followed by Fmoc protection. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for Fmoc-β-Homoalanine(styryl)-OH.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis and characterization of Fmoc-β-Homoalanine(styryl)-OH.
3.1. Synthesis of the Styryl-Modified β-Homoalanine Core
This procedure outlines a potential method for introducing the styryl group onto a β-homoalanine precursor.
-
Preparation of the β-Amino Acid Precursor: A suitable β-amino acid precursor with a reactive side chain (e.g., a protected version of β-aspartic acid) is synthesized according to established literature methods.
-
Coupling Reaction:
-
Dissolve the β-amino acid precursor (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-vinylaniline (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
-
Workup and Purification:
-
The reaction mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
3.2. Fmoc Protection
-
Reaction Setup:
-
Dissolve the styryl-modified β-homoalanine (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in acetone.
-
-
Fmocylation:
-
Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
The reaction mixture is acidified with 1 M HCl to pH 2.
-
The precipitated product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
The final product is purified by recrystallization or flash chromatography.
-
3.3. Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Record 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI, MALDI) to determine the exact mass and confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm, 280 nm) to assess the purity of the compound.
-
Characterization Data
The following tables summarize the expected quantitative data for the characterization of Fmoc-β-Homoalanine(styryl)-OH.
Table 1: Expected NMR Spectroscopic Data
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Aromatic (Fmoc) | 7.20 - 7.90 | Aromatic (Fmoc) | 120 - 145 |
| Aromatic (Styryl) | 6.80 - 7.50 | Aromatic (Styryl) | 115 - 140 |
| Vinyl (Styryl) | 5.20 - 6.70 | Carbonyl (Fmoc) | ~156 |
| Fmoc-CH, CH₂ | 4.10 - 4.50 | Carbonyl (Acid) | ~175 |
| β-CH | 3.80 - 4.20 | α-CH₂ | 35 - 45 |
| α-CH₂ | 2.40 - 2.80 | β-CH | 45 - 55 |
Table 2: Expected Mass Spectrometry and HPLC Data
| Parameter | Expected Value |
| Molecular Formula | C₂₇H₂₄N₂O₄ |
| Molecular Weight | 452.49 g/mol |
| HRMS (M+H)⁺ | 453.1758 |
| HPLC Purity | >95% |
| HPLC Retention Time | Dependent on specific method |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the structural confirmation and purity assessment of the synthesized compound.
Caption: Logical workflow for the characterization of the final product.
This guide provides a foundational understanding of the synthesis and characterization of Fmoc-β-Homoalanine(styryl)-OH. Researchers can adapt these protocols to their specific laboratory conditions and requirements.
Fmoc-β-Homoalanine(styryl)-OH: A Technical Overview for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Fmoc-β-Homoalanine(styryl)-OH, chemically known as (S)-3-(Fmoc-amino)-6-phenyl-5-hexenoic acid, is a specialized amino acid derivative crucial for the synthesis of modified peptides.[1] Its unique structure, incorporating a styryl group, offers novel possibilities for designing peptides with tailored properties for research and therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, applications, and the general experimental context of its use.
Core Chemical and Physical Data
The quantitative properties of Fmoc-β-Homoalanine(styryl)-OH and its precursor, Fmoc-L-β-homoalanine, are summarized below for comparative analysis.
| Property | Fmoc-styryl-L-beta-homoalanine | Fmoc-L-β-homoalanine |
| Synonyms | N-Fmoc-4-styryl-L-beta-homoalanine, (S)-3-(Fmoc-amino)-6-phenyl-5-hexenoic acid | (S)-3-(Fmoc-amino)butyric acid, Fmoc-L-β-homoalanine |
| Molecular Formula | C27H25NO4[2] | C19H19NO4[3][4] |
| Molecular Weight | 427.5 g/mol [5][2] | 325.36 g/mol [3] |
| CAS Number | 270596-45-7[5][2] | 193954-26-6[3][4] |
| Purity | ≥98%[5] | ≥98.0% (HPLC)[3] |
| Appearance | White to Off-White Solid | White powder[6] |
| Storage Temperature | 2-8°C[3][6] | 2-8°C[3][6] |
Role in Peptide Synthesis
Fmoc-β-Homoalanine(styryl)-OH serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine is key to this process, as it is stable under acidic conditions but can be readily removed by a mild base, typically piperidine, allowing for the stepwise addition of amino acids to a growing peptide chain.[7][8]
The incorporation of a β-homoamino acid structure, like that in Fmoc-β-Homoalanine(styryl)-OH, can enhance the stability of the resulting peptide against enzymatic degradation.[9] The styryl group introduces a bulky, hydrophobic, and aromatic moiety, which can be exploited to study protein-protein interactions, develop enzyme inhibitors, or create peptides with specific conformational constraints.
Experimental Methodologies
General Synthesis of Fmoc-β-Homoamino Acids via Wolff Rearrangement
This method involves the following key steps:[3]
-
Activation: The starting Fmoc-protected α-amino acid is activated as a mixed anhydride.
-
Diazoketone Formation: The activated amino acid reacts with diazomethane to form the corresponding α-diazoketone.
-
Wolff Rearrangement: The α-diazoketone is subjected to sonication in the presence of silver benzoate (as a catalyst) and a nucleophile (e.g., water). This promotes the rearrangement to the β-amino acid derivative.
This process is noted for its mild conditions, which are compatible with the base-sensitive Fmoc group, and generally proceeds with minimal racemization.[3]
General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acids
The workflow for incorporating an amino acid like Fmoc-β-Homoalanine(styryl)-OH into a peptide chain via Fmoc-based SPPS is a cyclical process.[7][8]
-
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base (e.g., piperidine).
-
Washing: The resin is washed to remove the deprotection reagent and the cleaved Fmoc group.
-
Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-β-Homoalanine(styryl)-OH) is activated and coupled to the free amine of the resin-bound peptide.
-
Washing: The resin is washed to remove any unreacted reagents.
-
Repeat: This cycle is repeated to elongate the peptide chain.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA).
Visualizing the Processes
To better illustrate these experimental workflows, the following diagrams are provided.
References
- 1. peptide.com [peptide.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. chimia.ch [chimia.ch]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids peptide-solutions | automated-synthesizers [peptidescientific.com]
- 9. chemimpex.com [chemimpex.com]
In-Depth Technical Guide: Fmoc-beta-homo-Ala(styryl)-OH (CAS: 270596-45-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-beta-homo-Ala(styryl)-OH, with the CAS number 270596-45-7, is a specialized amino acid derivative that serves as a valuable building block in peptide synthesis and drug discovery. Its unique structure, featuring a beta-homoalanine core, a styryl side chain, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group, offers researchers opportunities to introduce unique conformational constraints and functionalities into peptides. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in solid-phase peptide synthesis (SPPS).
Chemical and Physical Properties
Fmoc-beta-homo-Ala(styryl)-OH, also known by its synonyms Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid and Fmoc-styryl-L-beta-homoalanine, possesses a unique combination of structural features that influence its reactivity and incorporation into peptide chains.[1][2][3] A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 270596-45-7 | [1][3] |
| Molecular Formula | C27H25NO4 | [1][3] |
| Molecular Weight | 427.5 g/mol | [2][3] |
| Purity | Typically ≥98% | [3] |
| Boiling Point | 694.5 °C at 760 mmHg | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis
A generalized workflow for the Fmoc protection of an amino acid is depicted below:
Caption: Generalized workflow for the Fmoc protection of an amino acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-beta-homo-Ala(styryl)-OH is as a building block in SPPS. The Fmoc group provides a base-labile protecting group for the amine, allowing for its selective removal at each cycle of peptide elongation. The styryl side chain introduces a bulky, hydrophobic, and potentially reactive moiety into the peptide sequence.
Experimental Protocol: General Coupling Procedure in Fmoc-SPPS
The following is a generalized protocol for the incorporation of an Fmoc-amino acid, such as Fmoc-beta-homo-Ala(styryl)-OH, into a growing peptide chain on a solid support.
-
Resin Swelling: The solid-phase resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.
-
Coupling: The Fmoc-beta-homo-Ala(styryl)-OH is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed.
-
Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.
-
Capping (Optional): To block any unreacted amino groups on the resin, a capping step with acetic anhydride can be performed.
This cycle is repeated for each subsequent amino acid in the desired peptide sequence.
Caption: A single cycle of solid-phase peptide synthesis (SPPS).
Potential Applications and Research Directions
The incorporation of Fmoc-beta-homo-Ala(styryl)-OH into peptides can influence their secondary structure and biological activity. The styryl group offers a site for post-synthetic modifications and can participate in various chemical reactions.[1] Peptides containing this residue may be explored for a range of applications, including:
-
Development of Novel Therapeutics: The unique structural features can lead to peptides with enhanced stability, receptor affinity, and selectivity.[1]
-
Bioconjugation: The styryl group can be a handle for attaching other molecules, such as fluorescent dyes or drug payloads.
-
Material Science: Peptides incorporating this amino acid could be used to create novel biomaterials with specific properties.[1]
Conclusion
Fmoc-beta-homo-Ala(styryl)-OH is a specialized building block for peptide synthesis that allows for the introduction of unique structural and functional properties into peptides. While detailed experimental data for the compound itself is limited in publicly available literature, its application in SPPS follows standard protocols. Further research into the synthesis and characterization of this compound, as well as the biological evaluation of peptides containing it, will undoubtedly expand its utility in drug discovery and materials science.
References
An In-depth Technical Guide to the Structure and Application of Fmoc-β-homo-Ala(styryl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of N-α-Fmoc-β-homo-alanine(styryl)-OH, a specialized amino acid derivative used in peptide synthesis. While extensive research on this specific molecule is not widely published, this document extrapolates from the known chemistry of its constituent parts—the Fmoc protecting group, the β-homo-alanine backbone, and the styryl functional group—to present a technical framework for its use in research and drug development.
Core Structure and Properties
Fmoc-β-homo-Ala(styryl)-OH is a non-proteinogenic amino acid characterized by three key features:
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the α-amine, essential for its use in Fmoc-based solid-phase peptide synthesis (SPPS). Its removal under mild basic conditions (e.g., piperidine) allows for the stepwise elongation of peptide chains without compromising acid-labile side-chain protecting groups.
-
β-homo-Alanine Backbone: The "homo" designation indicates the presence of an additional methylene group in the carbon backbone compared to the natural amino acid alanine. This structural modification introduces greater conformational flexibility and can increase the peptide's resistance to enzymatic degradation by proteases, thereby enhancing its in vivo half-life.
-
Styryl Side Chain: The styryl group (a vinylbenzene) is a photoreactive and fluorescent moiety. Its incorporation into a peptide sequence can serve multiple purposes, including use as a fluorescent probe for imaging, a component for bioconjugation via photochemical methods, or to introduce specific structural constraints and hydrophobic interactions that can influence peptide folding and binding to biological targets.
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 270596-45-7 | [1] |
| Molecular Formula | C₂₇H₂₅NO₄ | [1] |
| Molecular Weight | 427.5 g/mol | [1] |
| Appearance | Off-white to white powder | [2] |
| Purity | Typically ≥98% (HPLC) | [1] |
Synthesis and Incorporation into Peptides
The synthesis of Fmoc-β-homo-Ala(styryl)-OH involves multi-step organic synthesis, likely starting from a suitable precursor to which the styryl group is introduced, followed by the addition of the Fmoc protecting group. A general synthetic approach for Fmoc-β-homoamino acids involves the Arndt-Eistert homologation of an N-protected α-amino acid.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-β-homo-Ala(styryl)-OH into a peptide sequence follows the standard Fmoc-SPPS protocol. The following is a generalized procedure:
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-β-homo-Ala(styryl)-OH)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The resin is swollen in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc group is removed from the resin by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The Fmoc-β-homo-Ala(styryl)-OH (or other Fmoc-amino acid) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction proceeds for 1-2 hours. The resin is then washed with DMF.
-
Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
SPPS Workflow Diagram
Potential Applications in Drug Development and Research
The unique structural features of Fmoc-β-homo-Ala(styryl)-OH make it a valuable building block for designing peptides with novel therapeutic or diagnostic properties.
Enhanced Pharmacokinetic Properties
The inclusion of β-homo-amino acids can significantly increase a peptide's resistance to proteolytic degradation, leading to a longer in vivo half-life. This is a critical attribute for the development of peptide-based therapeutics.
Fluorescent Labeling and Cellular Imaging
The inherent fluorescence of the styryl group allows for the synthesis of peptides that can be visualized within cells or tissues without the need for an external fluorescent label. This is particularly useful for studying peptide localization, uptake, and interaction with intracellular targets.
Photochemical Cross-Linking
The styryl moiety can be photoactivated to form covalent bonds with nearby molecules. This property can be exploited to identify the binding partners of a peptide within a complex biological sample through photo-affinity labeling experiments.
Hypothetical Signaling Pathway Modulation
Peptides incorporating Fmoc-β-homo-Ala(styryl)-OH could be designed to interact with specific cellular receptors or enzymes. For example, a synthetic peptide could act as an antagonist for a G-protein coupled receptor (GPCR) involved in a disease pathway. The styryl group might contribute to the binding affinity and specificity through hydrophobic interactions within the receptor's binding pocket.
Quantitative Data Summary
| Parameter | Hypothetical Value | Method |
| Receptor Binding Affinity (Kᵢ) | 50 nM | Radioligand Binding Assay |
| In Vitro Half-Life (Human Serum) | 12 hours | HPLC-based Degradation Assay |
| Cellular Uptake (HeLa cells) | 25% after 4 hours | Flow Cytometry of Fluorescent Peptide |
| IC₅₀ (GPCR Signaling Assay) | 100 nM | cAMP Measurement Assay |
Conclusion
Fmoc-β-homo-Ala(styryl)-OH is a specialized chemical entity with significant potential in peptide chemistry and drug discovery. Its unique combination of a protease-resistant backbone and a photo-functional side chain offers a versatile tool for creating peptides with enhanced stability, built-in imaging capabilities, and novel biological activities. While further research is needed to fully explore its applications, the foundational principles of Fmoc-SPPS and peptide design provide a robust framework for its utilization in the development of next-generation peptide-based therapeutics and research tools.
References
An In-depth Technical Guide to Fmoc-β-homoalanine(styryl)-OH
Abstract: This technical guide provides a comprehensive overview of Fmoc-3-styryl-L-alanine, a key building block in modern peptide synthesis and drug discovery. The document details its physicochemical properties, provides a generalized experimental protocol for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and illustrates the workflow of this critical application. This guide is intended for researchers, scientists, and professionals in the fields of peptide chemistry, pharmacology, and drug development.
Introduction
N-α-Fmoc-3-styryl-L-alanine, systematically known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpent-4-enoic acid, is a non-proteinogenic amino acid derivative that has garnered significant interest in the field of medicinal chemistry. The presence of the styryl functional group introduces unique conformational constraints and potential for specific molecular interactions, making it a valuable component in the design of novel bioactive peptides. Its applications are particularly noted in the development of therapeutics in oncology and neurology.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its direct use in the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology.
Physicochemical Properties
The fundamental properties of Fmoc-3-styryl-L-alanine are summarized in the table below. These data are essential for its application in peptide synthesis, including calculation of molar equivalents and characterization of the final peptide products.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₃NO₄ | [2] |
| Molecular Weight | 413.47 g/mol | [2] |
| CAS Number | 159610-82-9 | [2] |
| Appearance | White to light grey powder | |
| Synonyms | (S)-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid, Fmoc-L-Ala(styryl)-OH | [2] |
Experimental Protocols: Incorporation into Peptides via Fmoc SPPS
The primary application of Fmoc-3-styryl-L-alanine is its incorporation into peptide chains using Fmoc solid-phase peptide synthesis (SPPS). The following is a generalized, yet detailed, protocol for the coupling of Fmoc-3-styryl-L-alanine to a growing peptide chain on a solid support.
Materials:
-
Fmoc-3-styryl-L-alanine
-
Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Peptide synthesis vessel
Protocol:
-
Resin Swelling: The peptide synthesis resin is first swelled in DMF for at least one hour to ensure optimal reaction conditions.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% piperidine solution in DMF. This is typically done in two steps: a brief initial treatment followed by a longer incubation (e.g., 2 minutes then 15-20 minutes) to ensure complete deprotection. The completion of the deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the washings.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the byproducts of the deprotection reaction.
-
Amino Acid Activation: In a separate vessel, Fmoc-3-styryl-L-alanine (typically 3-5 equivalents relative to the resin loading) is pre-activated. This is achieved by dissolving the amino acid in DMF with a coupling reagent such as HBTU or HATU (e.g., 4.5 equivalents) and a base like DIPEA or collidine. The mixture is allowed to react for a few minutes to form the activated ester.
-
Coupling: The solution containing the activated Fmoc-3-styryl-L-alanine is added to the deprotected resin. The reaction vessel is then agitated at room temperature for a period of 1 to 4 hours, or until the coupling reaction is complete. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test (ninhydrin test), which detects free primary amines.
-
Washing: After the coupling step, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Chain Elongation: Steps 2 through 6 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide sequence is fully assembled, the final N-terminal Fmoc group is removed. The peptide is then cleaved from the solid support and all side-chain protecting groups are simultaneously removed by treatment with a strong acid cleavage cocktail, such as 95% TFA. The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.
Workflow Visualization
The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis, highlighting the key stages for the incorporation of an amino acid like Fmoc-3-styryl-L-alanine.
References
Unlocking New Frontiers in Drug Discovery: A Technical Guide to Fmoc-β-homo-Alanine(styryl)-OH and Fmoc-3-styryl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with enhanced efficacy and specificity has led to a surge of interest in unnatural amino acids (UAAs). Among these, styryl-containing amino acids, specifically Fmoc-β-homo-Alanine(styryl)-OH and Fmoc-3-styryl-L-alanine, have emerged as powerful tools in peptide-based drug discovery. Their unique structural and photophysical properties offer exciting opportunities for the development of innovative therapeutics, particularly in the fields of oncology and neurology, as well as in advanced bioconjugation and cellular imaging applications. This technical guide provides a comprehensive overview of the applications, experimental protocols, and underlying principles of these versatile building blocks.
While the exact molecule "Fmoc-beta-hoala(styryl)-oh" appears to be a typographical variation, the closely related and commercially available compounds Fmoc-β-homo-Alanine(styryl)-OH and Fmoc-3-styryl-L-alanine are the focus of this guide, addressing the core interest in styryl-containing unnatural amino acids.
Core Applications
The incorporation of styryl-alanine derivatives into peptides imparts unique functionalities, leading to a broad range of applications:
-
Peptide Synthesis and Drug Development: These UAAs serve as key building blocks in solid-phase peptide synthesis (SPPS), enabling the creation of novel peptide analogs with improved pharmacological profiles.[1] Their rigid structure can be used to induce specific secondary structures in peptides, enhancing their binding affinity and stability. In drug development, they are leveraged to design therapeutic agents targeting specific biological pathways, with notable potential in cancer treatment.[1]
-
Bioconjugation: The styryl group provides a reactive handle for bioconjugation, allowing for the attachment of peptides to other molecules such as carrier proteins, nanoparticles, or cytotoxic drugs.[1] This is crucial for developing targeted drug delivery systems that can selectively deliver a therapeutic payload to diseased cells, minimizing off-target effects.
-
Fluorescent Probes and Imaging: The inherent fluorescence of the styryl moiety makes these amino acids valuable components in the design of fluorescent probes for biological imaging.[1] Peptides incorporating these UAAs can be used to visualize cellular processes and track the localization of the peptide within cells in real-time.
Physicochemical Properties
A clear understanding of the physicochemical properties of these unnatural amino acids is essential for their effective application.
| Property | Fmoc-β-homo-Alanine(styryl)-OH | Fmoc-3-styryl-L-alanine |
| CAS Number | 270596-45-7 | 159610-82-9 |
| Molecular Formula | C27H25NO4 | C26H23NO4 |
| Molecular Weight | 427.5 g/mol | 413.48 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Purity | ≥ 98% | ≥ 98% |
| Optical Rotation | Not specified | [a]D20 = +17 ± 2º (c=1 in MeOH) |
Experimental Protocols
The successful incorporation of Fmoc-styryl-alanine derivatives into peptides relies on well-established Solid-Phase Peptide Synthesis (SPPS) protocols. Below are detailed methodologies for key experimental procedures.
Solid-Phase Peptide Synthesis (SPPS) of a Styryl-Alanine Containing Peptide
This protocol outlines the manual synthesis of a generic peptide incorporating a styryl-alanine residue using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-3-styryl-L-alanine or Fmoc-β-homo-Alanine(styryl)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether, cold
-
HPLC grade acetonitrile and water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours. For the sterically hindered styryl-alanine derivatives, a longer coupling time or a double coupling may be necessary to ensure high efficiency.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Air-dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Signaling Pathways and Drug Development
While direct modulation of specific signaling pathways by peptides containing Fmoc-styryl-alanine derivatives is an active area of research, their application in oncology and neurology suggests potential interactions with key cellular processes.
-
Oncology: In cancer therapy, peptides containing these UAAs can be designed to target overexpressed receptors on cancer cells. Upon binding, they can either act as antagonists to block signaling pathways that promote cell proliferation and survival or serve as vehicles for the targeted delivery of cytotoxic agents. For example, a styryl-alanine containing peptide could be designed to bind to a receptor tyrosine kinase (RTK) and disrupt downstream signaling cascades like the MAPK/ERK or PI3K/Akt pathways.
-
Neurology: In the context of neurological disorders, these modified peptides could be developed to modulate neurotransmitter receptors or ion channels.[2] Their enhanced stability and potential to cross the blood-brain barrier (a significant hurdle in CNS drug development) make them attractive candidates for treating neurodegenerative diseases or psychiatric disorders.
Conclusion
Fmoc-β-homo-Alanine(styryl)-OH and Fmoc-3-styryl-L-alanine represent a significant advancement in the field of unnatural amino acids. Their unique properties open up new avenues for the design and synthesis of sophisticated peptides with tailored functionalities. For researchers and drug development professionals, these versatile building blocks provide a powerful platform to develop next-generation therapeutics, advanced diagnostic tools, and innovative biomaterials. As research in this area continues to expand, we can anticipate even more groundbreaking applications of these remarkable compounds in the years to come.
References
An In-depth Technical Guide to Fmoc-β-hoAla(Styryl)-OH for Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of peptides with photoreactive amino acids is a powerful technique in chemical biology and drug discovery. It enables the elucidation of peptide-protein interactions, the identification of binding partners, and the development of novel therapeutics. Fmoc-β-hoAla(Styryl)-OH is a unique photoreactive amino acid derivative designed for incorporation into peptides via solid-phase peptide synthesis (SPPS). The styryl moiety serves as a photo-crosslinking agent, which upon activation by UV light, can form a covalent bond with interacting molecules in close proximity. This guide provides a comprehensive overview of the properties, synthesis, and application of Fmoc-β-hoAla(Styryl)-OH in peptide modification.
Physicochemical Properties
Fmoc-β-hoAla(Styryl)-OH is a non-proteinogenic amino acid characterized by a β-homoalanine backbone, an N-terminal Fmoc protecting group, and a styryl functional group on the side chain.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₅NO₄ | Generic calculation |
| Molecular Weight | 427.5 g/mol | Generic calculation |
| Appearance | Off-white to pale yellow solid | Expected property |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | Expected property |
| UV Absorption Max (Styryl) | ~250-280 nm | Expected property |
Synthesis of Fmoc-β-hoAla(Styryl)-OH
Proposed Synthetic Pathway
Caption: Proposed synthesis of Fmoc-β-hoAla(Styryl)-OH.
Experimental Protocol (Hypothetical):
-
Synthesis of Chalcone Derivative: Styrene is acylated with acryloyl chloride under Friedel-Crafts conditions to yield the corresponding chalcone derivative.
-
Michael Addition: The chalcone derivative undergoes a Michael addition with a protected nitrogen source, such as ammonia or a primary amine, to introduce the amino group at the β-position.
-
Reduction and Oxidation: The resulting β-amino ketone is reduced to the corresponding alcohol, which is then selectively oxidized to the carboxylic acid to form β-hoAla(Styryl)-OH.
-
Fmoc Protection: The free amino group of β-hoAla(Styryl)-OH is protected using Fmoc-Cl or Fmoc-OSu in the presence of a base to yield the final product.
Incorporation into Peptides via Fmoc-SPPS
Fmoc-β-hoAla(Styryl)-OH is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Workflow for Peptide Synthesis
Caption: Workflow for Fmoc-SPPS of a styryl-modified peptide.
Detailed Experimental Protocol:
-
Resin Preparation: Swell the appropriate Fmoc-compatible resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a solution of Fmoc-β-hoAla(Styryl)-OH (2-4 equivalents relative to resin loading) with a coupling agent such as HBTU/HOBt or HATU (2-4 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (4-8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-4 hours. Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-4 hours.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
Quantitative Data for SPPS (Representative)
| Parameter | Value | Notes |
| Coupling Efficiency (Ninhydrin) | >99% | For standard amino acids. May be slightly lower for the bulkier styryl-alanine. |
| Overall Crude Purity (HPLC) | 50-80% | Sequence-dependent. |
| Final Purity after HPLC | >95% | Achievable with standard purification protocols. |
Note: Data is representative for standard Fmoc-SPPS and may vary depending on the specific peptide sequence and synthesis conditions.
Photo-Crosslinking Applications
Peptides incorporating β-hoAla(Styryl)-OH can be used as photoaffinity probes to identify and characterize binding partners. Upon irradiation with UV light, the styryl group forms a reactive intermediate that can covalently crosslink to nearby molecules.
General Workflow for a Photo-Crosslinking Experiment
Caption: General workflow for a photo-crosslinking experiment.
Detailed Experimental Protocol:
-
Sample Preparation: Incubate the purified styryl-modified peptide with its putative binding partner (e.g., a purified protein, cell lysate) in a suitable buffer. Include appropriate controls, such as a non-irradiated sample and a sample with a non-photoreactive control peptide.
-
UV Irradiation: Irradiate the sample with a UV lamp at a wavelength that activates the styryl group (typically in the range of 254 nm or 350 nm). The irradiation time and distance from the lamp should be optimized for each system.
-
SDS-PAGE Analysis: Analyze the irradiated samples by SDS-PAGE. A successful crosslinking event will result in a new band of higher molecular weight corresponding to the peptide-protein conjugate.
-
Mass Spectrometry Analysis: For more detailed analysis, the crosslinked band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry (LC-MS/MS). This allows for the identification of the crosslinked protein and, in some cases, the specific amino acid residues involved in the interaction.
Quantitative Data for Photo-Crosslinking (Representative)
| Parameter | Value | Notes |
| UV Wavelength | 254 nm or 350 nm | Dependent on the specific styryl derivative and experimental setup. |
| Irradiation Time | 5-60 minutes | Requires optimization. |
| Crosslinking Yield | 5-30% | Highly dependent on the affinity and proximity of the interacting partners. |
Note: This data is representative and will vary significantly based on the specific biological system under investigation.
Application in Studying Signaling Pathways
Peptides modified with Fmoc-β-hoAla(Styryl)-OH are valuable tools for dissecting protein-protein interactions within signaling pathways. For example, they can be used to map the binding interface between a peptide ligand and its receptor, or to trap transient interactions between signaling proteins.
Example: Investigating a Kinase-Substrate Interaction
A peptide substrate of a specific kinase could be synthesized with Fmoc-β-hoAla(Styryl)-OH incorporated at or near the phosphorylation site. Photo-crosslinking could then be used to covalently trap the kinase-substrate complex, allowing for detailed structural and functional studies.
Signaling Pathway Diagram
Caption: Using a styryl-peptide to study a kinase-substrate interaction.
Conclusion
Fmoc-β-hoAla(Styryl)-OH is a versatile and powerful tool for the chemical modification of peptides. Its compatibility with standard Fmoc-SPPS allows for the straightforward synthesis of photoreactive peptide probes. These probes can be employed in photo-crosslinking experiments to investigate peptide-protein interactions with high precision, providing valuable insights into biological processes and aiding in the development of new therapeutic agents. While the synthesis and application of such specialized reagents require careful optimization, the potential rewards in terms of novel biological discoveries are substantial.
An In-depth Technical Guide to Incorporating Styryl Groups into Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for incorporating styryl groups into peptides, the characterization of the resulting conjugates, and their applications in biomedical research and drug development. Styryl moieties, known for their unique photophysical properties, serve as powerful tools for elucidating biological processes and developing novel therapeutic and diagnostic agents.
Introduction to Styryl-Modified Peptides
The integration of styryl groups into peptide structures offers a versatile strategy to imbue these biomolecules with fluorescent properties. Styryl dyes are characterized by their vinyl-substituted aromatic rings, and their fluorescence is often highly sensitive to the local environment, making them excellent probes for studying molecular interactions and cellular events. When conjugated to peptides, they can be targeted to specific cells or subcellular compartments, enabling high-resolution imaging and the investigation of dynamic biological processes. Applications of styryl-peptide conjugates are expanding and include their use as probes for cellular uptake and membrane dynamics, as well as photosensitizers in photodynamic therapy.
Synthesis of Styryl-Modified Peptides
The incorporation of styryl groups into peptides can be achieved through two primary strategies: the synthesis of a styryl-containing amino acid followed by its incorporation during solid-phase peptide synthesis (SPPS), or the post-synthetic modification of a peptide with a reactive styryl dye.
Synthesis of Fmoc-Protected Styryl-Amino Acids
A key building block for the first approach is an N-α-Fmoc-protected amino acid bearing a styryl group on its side chain. As a representative example, a synthetic scheme for Fmoc-L-Lys(styryl)-OH is presented below. This involves the modification of the ε-amino group of lysine with a styryl moiety.
Experimental Protocol: Synthesis of Fmoc-L-Lys(4-vinylbenzoyl)-OH
-
Protection of Lysine: Start with commercially available N-α-Fmoc-L-lysine. The ε-amino group is the target for modification.
-
Activation of 4-Vinylbenzoic Acid: Dissolve 1.2 equivalents of 4-vinylbenzoic acid in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of a coupling agent such as HBTU and 2.4 equivalents of a base like N,N-diisopropylethylamine (DIEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated 4-vinylbenzoic acid solution, add 1 equivalent of N-α-Fmoc-L-lysine. Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired Fmoc-L-Lys(4-vinylbenzoyl)-OH.
Solid-Phase Peptide Synthesis (SPPS) with Styryl-Amino Acids
Once the styryl-amino acid is prepared, it can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.
Experimental Protocol: SPPS of a Styryl-Peptide
-
Resin Preparation: Swell a suitable solid support, such as Rink Amide resin, in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine solution in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve 3 equivalents of the desired Fmoc-protected amino acid (either a standard amino acid or the synthesized styryl-amino acid) and 3 equivalents of a coupling agent (e.g., HBTU) in DMF. Add 6 equivalents of DIEA to activate the amino acid. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling efficiency using a Kaiser test.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Lyophilize the crude peptide to obtain a solid powder.
Post-Synthetic Modification of Peptides
An alternative approach is to synthesize a peptide containing a reactive handle, such as an amino or thiol group on a lysine or cysteine side chain, and then couple a styryl dye to this handle in solution.
Experimental Protocol: N-terminal Labeling on Resin
-
Peptide Synthesis: Synthesize the desired peptide on a solid support using standard Fmoc-SPPS, leaving the N-terminal Fmoc group intact after the final coupling step.
-
N-terminal Deprotection: Selectively remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Dye Coupling: Dissolve 5 equivalents of a carboxylated styryl dye and 5 equivalents of a coupling agent (e.g., HATU) in DMF. Add 10 equivalents of DIEA. Add this solution to the resin and react for 4-6 hours.
-
Cleavage and Purification: Cleave the labeled peptide from the resin and purify as described in the SPPS protocol.
Purification and Characterization
Purification of the crude styryl-peptide is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Characterization and confirmation of the product's identity and purity are performed using mass spectrometry and analytical HPLC.[3][4]
Experimental Protocol: HPLC Purification
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
Chromatography: Use a C18 reversed-phase column. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the elution profile at a wavelength where the peptide bond (around 220 nm) and the styryl group absorb.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the major peaks and analyze them by mass spectrometry to identify the fraction containing the desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified styryl-peptide.
Quantitative Data of Styryl-Modified Peptides
The photophysical properties of styryl-peptides are crucial for their application as fluorescent probes. The following tables summarize key quantitative data for representative styryl dyes and their peptide conjugates.
Table 1: Photophysical Properties of Selected Styryl Dyes
| Styryl Dye Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 4-Dimethylaminostyryl-1-methylpyridinium (DSM) | 488 | 610 | 0.03 (in water) | [5] |
| (E)-4-(2-(pyridin-4-yl)vinyl)aniline | 350 | 450 | 0.12 (in ethanol) | [5] |
| Thioflavin T analog | 450 | 530 | 0.001 (in water) | [6] |
Table 2: Properties of Styryl-Peptide Conjugates
| Peptide Sequence | Styryl Moiety | Application | Key Finding | Reference |
| c(RGDfK) | Near-infrared styryl dye | Cancer imaging | High tumor-to-background ratio in vivo. | [5] |
| Pyrrolidinyl PNA | Alkyne-modified styryl dye | DNA mutation detection | Up to 14.5-fold fluorescence enhancement upon binding to mismatched DNA.[7] | [7] |
| Cell-penetrating peptide | TAMRA (a rhodamine-based styryl dye) | Cellular uptake studies | Concentration-dependent intracellular accumulation. | [8] |
Applications in Cellular and Molecular Biology
Styryl-peptide conjugates are valuable tools for studying cellular processes, particularly receptor-mediated endocytosis.
Receptor-Mediated Endocytosis Pathway
The following diagram illustrates a generalized pathway for receptor-mediated endocytosis, which can be visualized using styryl-peptide conjugates that bind to specific cell surface receptors.
Experimental and Logical Workflows
The successful implementation of styryl-peptides in research relies on a systematic workflow from synthesis to application.
Experimental Workflow for Styryl-Peptide Synthesis and Characterization
The following diagram outlines the key steps in the preparation and analysis of a styryl-modified peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Clickable styryl dyes for fluorescence labeling of pyrrolidinyl PNA probes for the detection of base mutations in DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
An In-depth Technical Guide to Fmoc-β-homo-Ala(styryl)-OH for Fluorescent Labeling of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorescent Amino Acids in Peptide Research
Fluorescently labeled peptides are indispensable tools in biochemistry, molecular biology, and drug development. They enable researchers to study peptide-protein interactions, enzyme activity, cellular uptake, and localization with high sensitivity and spatiotemporally. The incorporation of fluorescent amino acids, such as Fmoc-β-homo-Ala(styryl)-OH, directly into the peptide sequence during synthesis offers several advantages over post-synthetic labeling. This approach ensures site-specific labeling with a 1:1 dye-to-peptide ratio, minimizing potential disruption of the peptide's biological activity and simplifying purification.
Fmoc-β-homo-Ala(styryl)-OH is a derivative of β-homoalanine containing a styryl group, a known fluorophore. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for its direct use in standard Fmoc-based solid-phase peptide synthesis protocols.
Chemical and Physical Properties
The fundamental properties of Fmoc-β-homo-Ala(styryl)-OH are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Fmoc-styryl-L-beta-homoalanine | [1] |
| Synonyms | Fmoc-β-HoAla(styryl)-OH | [2] |
| CAS Number | 270596-45-7 | [1] |
| Molecular Formula | C₂₇H₂₅NO₄ | [1] |
| Molecular Weight | 427.5 g/mol | [1] |
| Purity | ≥98% (Typically by HPLC) | [1] |
Photophysical Properties (Analogous Data)
While specific photophysical data for Fmoc-β-homo-Ala(styryl)-OH is not currently published, the following table presents data for commonly used fluorescent dyes in peptide labeling to provide a frame of reference. The styryl moiety suggests that its fluorescence will likely be environmentally sensitive.
| Fluorophore | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 5-Carboxyfluorescein (5-FAM) | 492 | 517 | 0.93 | 83,000 | [3] |
| Carboxytetramethylrhodamine (TAMRA) | 543 | 572 | 0.1 | 91,000 | [3] |
| 7-Methoxycoumarinyl-4-acetyl (Mca) | 325 | 392 | N/A | 17,000 | [3] |
| 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) | 340 | 490 | 0.16 | 6,100 | [3] |
Experimental Protocols
The incorporation of Fmoc-β-homo-Ala(styryl)-OH into a peptide sequence can be achieved using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. The following is a generalized procedure for manual synthesis.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-β-homo-Ala(styryl)-OH)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Precipitation solvent: Cold diethyl ether
Step-by-Step Synthesis Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and IPA (2 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. For a sterically hindered amino acid like Fmoc-β-homo-Ala(styryl)-OH, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a ninhydrin test. A successful coupling is indicated by a negative (colorless) result.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DMF, then DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the fluorescently labeled peptide by mass spectrometry and analytical RP-HPLC.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for synthesizing a fluorescently labeled peptide using Fmoc-β-homo-Ala(styryl)-OH via SPPS.
Caption: General workflow for fluorescent peptide synthesis via Fmoc-SPPS.
Hypothetical Signaling Pathway Application
Fluorescently labeled peptides can be used as probes to study various biological signaling pathways. The diagram below illustrates a hypothetical pathway where a fluorescently labeled peptide antagonist is used to investigate receptor binding and downstream signaling.
Caption: Probing a GPCR pathway with a fluorescent peptide antagonist.
Conclusion
Fmoc-β-homo-Ala(styryl)-OH is a valuable building block for the synthesis of fluorescently labeled peptides. Its compatibility with standard Fmoc-SPPS protocols allows for the site-specific incorporation of a fluorescent probe, enabling a wide range of applications in biological research and drug discovery. While further characterization of its specific photophysical properties is needed, the general procedures and comparative data provided in this guide offer a solid foundation for researchers to begin utilizing this and similar fluorescent amino acids in their work. The ability to create custom-labeled peptides with high precision will continue to drive advancements in our understanding of complex biological systems.
References
An In-depth Technical Guide to Fmoc-β-homoalanine(styryl)-OH and its Analogs in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Fmoc-beta-hoala(styryl)-oh" is not widely documented in publicly available scientific literature. This guide is based on information available for the closely related and structurally similar compounds: Fmoc-β-homoalanine(styryl)-OH (Fmoc-β-HAla(styryl)-OH) and Fmoc-3-styryl-L-alanine . The principles, protocols, and potential applications discussed are derived from the known properties of these analogs and the broader class of styryl-containing amino acids in the context of drug discovery.
Introduction to Styryl-Containing Amino Acids in Drug Discovery
Unnatural amino acids are powerful tools in medicinal chemistry, enabling the synthesis of peptides and peptidomimetics with enhanced stability, novel structural motifs, and improved biological activity. Among these, amino acids featuring a styryl group—a vinylbenzene moiety—have garnered interest for their potential to introduce unique conformational constraints and to participate in specific molecular interactions with biological targets. The styryl group can enhance the pharmacological properties of peptides, including their antiangiogenic activities.
This guide focuses on two key Fmoc-protected styryl-containing amino acid derivatives that serve as valuable building blocks in solid-phase peptide synthesis (SPPS) for drug discovery programs.
Chemical and Physical Properties
The two primary compounds discussed in this guide are Fmoc-β-HAla(styryl)-OH and Fmoc-3-styryl-L-alanine. Their fundamental properties are summarized below.
| Property | Fmoc-β-homoalanine(styryl)-OH | Fmoc-3-styryl-L-alanine |
| Synonyms | Fmoc-β-HAla(styryl)-OH, Fmoc-styryl-L-beta-homoalanine | Fmoc-L-Styrylalanine, (S)-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid |
| CAS Number | 270596-45-7 | 159610-82-9 |
| Molecular Formula | C₂₇H₂₅NO₄ | C₂₆H₂₃NO₄ |
| Molecular Weight | 427.5 g/mol | 413.47 g/mol |
| Chemical Structure |
| |
| Appearance | Typically a white to off-white powder | Typically a white to off-white powder |
| Solubility | Soluble in organic solvents like DMF, DCM, and NMP | Soluble in organic solvents like DMF, DCM, and NMP |
| Purity | Commercially available with ≥98% purity | Commercially available with ≥98% purity |
Note: Chemical structures are illustrative representations.
Role in Drug Discovery: Antiangiogenic Peptides
A significant application of styryl-containing amino acids, particularly Fmoc-L-styrylalanine, is in the synthesis of peptides with antiangiogenic activity. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Peptides incorporating these unnatural amino acids can be designed to disrupt the signaling pathways that promote blood vessel formation.
The primary target for many antiangiogenic therapies is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF and its receptors (VEGFRs) are crucial for endothelial cell proliferation, migration, and survival. Peptides containing styryl-alanine derivatives can be developed as antagonists of VEGF receptors, thereby inhibiting the downstream signaling cascade.
Quantitative Biological Data
Specific quantitative data for peptides containing Fmoc-β-homoalanine(styryl)-OH or Fmoc-3-styryl-L-alanine is limited in public literature. However, the following table illustrates the types of data that would be generated to characterize the antiangiogenic potential of a novel peptide (Peptide-Styryl) synthesized using these amino acids.
| Assay | Parameter | Peptide-Styryl (Hypothetical Data) | Positive Control (e.g., Sunitinib) |
| VEGFR-2 Kinase Assay | IC₅₀ | 500 nM | 50 nM |
| HUVEC Proliferation Assay | IC₅₀ | 1 µM | 100 nM |
| Tube Formation Assay | IC₅₀ | 2 µM | 200 nM |
| Chick Chorioallantoic Membrane (CAM) Assay | % Inhibition at 10 µM | 60% | 85% |
| In Vivo Tumor Xenograft Model | % Tumor Growth Inhibition | 45% at 10 mg/kg | 70% at 10 mg/kg |
This data is illustrative and serves as a template for presenting experimental findings.
Experimental Protocols
This section provides detailed methodologies for the synthesis of peptides containing styryl-amino acids and for the evaluation of their antiangiogenic activity.
Synthesis of Peptides Incorporating Styryl-Amino Acids via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual Fmoc-based SPPS for incorporating Fmoc-β-homoalanine(styryl)-OH or Fmoc-3-styryl-L-alanine into a peptide chain.
Materials:
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (standard and styryl-derivative)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activation mixture to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Once complete, wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating the Fmoc-styryl-amino acid at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with ether, and air dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
In Vitro Angiogenesis: Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in response to angiogenic stimuli and the inhibitory effect of test compounds.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
Test peptide (Peptide-Styryl)
-
VEGF (as a positive stimulus)
-
Sunitinib (as a positive control inhibitor)
-
96-well plate
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium.
-
Treatment: Prepare serial dilutions of Peptide-Styryl and the positive control.
-
Seeding: Add the HUVEC suspension to the Matrigel-coated wells. Add the test compounds and VEGF to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Imaging and Analysis:
-
Visualize the tube formation using a microscope.
-
Capture images and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
-
Calculate the percent inhibition of tube formation for each concentration of the test compound.
-
Ex Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model to study angiogenesis and the effects of antiangiogenic compounds.
Materials:
-
Fertilized chicken eggs
-
Test peptide (Peptide-Styryl)
-
VEGF
-
Thermostable, non-toxic carrier (e.g., methylcellulose disc)
-
Egg incubator
-
Stereomicroscope
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37.5°C with humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 7, place a carrier disc containing the test peptide, VEGF, or control onto the CAM.
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Observation and Quantification:
-
Observe the CAM under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the disc.
-
Calculate the percent inhibition of angiogenesis.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways targeted by these compounds and the experimental workflows are crucial for understanding their mechanism of action and the process of their evaluation.
VEGF Signaling Pathway in Angiogenesis
The following diagram illustrates the VEGF signaling cascade, a primary target for antiangiogenic therapies. Peptides containing styryl-amino acids are hypothesized to act as inhibitors of VEGFR-2, preventing the downstream signaling that leads to angiogenesis.
Caption: Hypothesized inhibition of the VEGF signaling pathway by a styryl-containing peptide.
Experimental Workflow for Antiangiogenic Peptide Discovery
The following diagram outlines the typical workflow for the discovery and preclinical evaluation of antiangiogenic peptides incorporating unnatural amino acids like Fmoc-β-homoalanine(styryl)-OH.
Caption: A typical workflow for the discovery and evaluation of antiangiogenic peptides.
Conclusion and Future Directions
Fmoc-protected styryl-containing amino acids, such as Fmoc-β-homoalanine(styryl)-OH and Fmoc-3-styryl-L-alanine, represent valuable and versatile building blocks for the synthesis of novel peptides in drug discovery. Their application in the development of antiangiogenic peptides is a promising avenue for cancer therapy. While further research is needed to fully elucidate the structure-activity relationships and to obtain comprehensive quantitative data for peptides incorporating these specific amino acids, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for their exploration. Future work should focus on the synthesis of peptide libraries containing these residues to systematically explore their antiangiogenic potential and to identify lead candidates for further preclinical and clinical development.
An In-depth Technical Guide to Fmoc-β-homoalanine(styryl)-OH and its Applications in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-canonical amino acid Fmoc-β-homoalanine(styryl)-OH, its proposed synthesis, and its primary application in the field of bioorthogonal chemistry, specifically through tetrazine ligation, a powerful click chemistry tool. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from established principles of solid-phase peptide synthesis (SPPS) and inverse-electron-demand Diels-Alder (IEDDA) reactions to provide a robust framework for its utilization in research and drug development.
Introduction to Fmoc-β-homoalanine(styryl)-OH
Fmoc-β-homoalanine(styryl)-OH is a synthetically modified amino acid designed for incorporation into peptides and other biomolecules. It possesses three key features:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group on the α-amine, making it fully compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS).[1]
-
β-homoalanine backbone: The presence of an extra methylene group in the backbone compared to a standard α-amino acid can introduce unique conformational constraints into peptides, potentially enhancing their proteolytic stability and modulating their biological activity.[2]
-
Styryl side chain: This functional group, a vinylbenzene moiety, serves as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions, a type of "click chemistry". This allows for the precise and efficient chemical modification of the peptide after its synthesis.
The combination of these features makes Fmoc-β-homoalanine(styryl)-OH a valuable building block for creating peptides with novel structural and functional properties, and for their subsequent site-specific labeling and conjugation.
Synthesis of Fmoc-β-homoalanine(styryl)-OH
A generalized synthetic workflow is outlined below:
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-β-homoalanine(styryl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry, enabling the efficient assembly of complex peptide sequences. The incorporation of non-proteinogenic amino acids, such as Fmoc-β-homoalanine(styryl)-OH, offers a powerful tool for modulating the conformational properties, biological activity, and photoswitchable characteristics of synthetic peptides. The styryl moiety, in particular, introduces a bulky, hydrophobic, and potentially photosensitive element into the peptide backbone, making it a valuable building block for the development of novel therapeutics and research probes.
This document provides a detailed protocol for the manual solid-phase synthesis of peptides incorporating Fmoc-β-homoalanine(styryl)-OH. Given the steric hindrance imparted by the styryl group, this protocol emphasizes the use of potent coupling reagents and optimized reaction conditions to ensure high coupling efficiency.
Data Presentation
The successful incorporation of sterically hindered amino acids is critical for the overall yield and purity of the final peptide. The choice of coupling reagent and reaction time significantly impacts the coupling efficiency. Below is a summary of typical coupling efficiencies observed for various amino acids, including those with significant steric bulk, which can serve as a reference for the expected performance when incorporating Fmoc-β-homoalanine(styryl)-OH.
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) | Purity (%) | Reference |
| Standard α-Amino Acids | HBTU/HOBt/DIEA | 30 - 60 | >99 | >95 | General Knowledge |
| Sterically Hindered α-Amino Acids | HATU/DIEA | 60 - 120 | 95 - 99 | >90 | General Knowledge |
| β-Amino Acids | PyBOP/DIEA | 120 - 240 | 90 - 98 | >90 | [1] |
| Fmoc-β³-Thr(tBu)-OH | PyBOP/DIEA | >180 | >50 (after 10 min) | Variable | [1] |
| Fmoc-ACPC-OH | PyBOP/DIEA | >540 | >50 (after 10 min) | Variable | [1] |
Experimental Protocols
This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide containing Fmoc-β-homoalanine(styryl)-OH on a Rink Amide resin.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (100-200 mesh, loading capacity ~0.5 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-β-homoalanine(styryl)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, sequencing grade
-
N,N'-Diisopropylethylamine (DIEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, anhydrous
-
Kaiser test kit
Protocol for Peptide Chain Elongation
This protocol describes a single coupling cycle for the addition of one amino acid residue. The cycle is repeated until the desired peptide sequence is assembled.
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.[2]
-
-
Amino Acid Coupling (incorporating Fmoc-β-hoala(styryl)-oh):
-
In a separate vial, dissolve Fmoc-β-homoalanine(styryl)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the styryl group, a longer coupling time is recommended.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates that all free amines have been acylated.[2]
-
If the Kaiser test is positive, repeat the coupling step with fresh reagents.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
Cleavage and Deprotection
Caution: This procedure should be performed in a well-ventilated fume hood.
-
Resin Preparation:
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). The use of TIS as a scavenger is crucial to prevent side reactions with the styryl group.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Visualizations
Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Signaling Pathway (Logical Relationship) for Coupling Reaction
Caption: Key steps in the HATU-mediated coupling reaction.
References
Application Notes and Protocols for Coupling Fmoc-β-homoalanine(styryl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-β-homoalanine(styryl)-OH is a non-canonical amino acid characterized by a β-amino acid structure and a sterically demanding styryl side chain. Its incorporation into peptide sequences can impart unique conformational constraints and potential for specific interactions, making it a valuable building block in drug discovery and peptide engineering. However, the significant steric hindrance posed by the styryl moiety presents challenges for efficient coupling during Solid-Phase Peptide Synthesis (SPPS).
These application notes provide a comprehensive guide to effective coupling strategies for Fmoc-β-homoalanine(styryl)-OH, focusing on the selection of appropriate coupling reagents and optimized protocols to maximize coupling efficiency and minimize deletion sequences. The recommendations are based on established methods for coupling sterically hindered and β-amino acids.
Understanding the Challenge: Steric Hindrance
The primary obstacle in the efficient incorporation of Fmoc-β-homoalanine(styryl)-OH is the steric bulk of the styryl side chain. This bulk can shield the N-terminal amine of the growing peptide chain on the solid support, hindering the approach of the activated carboxyl group of the incoming amino acid. Consequently, standard coupling protocols may result in low coupling yields and the accumulation of undesired deletion peptides. To overcome this, more potent activating reagents and optimized reaction conditions are necessary.
Recommended Coupling Reagents
For sterically hindered amino acids like Fmoc-β-homoalanine(styryl)-OH, the use of highly efficient coupling reagents is paramount. The following reagents are recommended due to their ability to form highly reactive activated species that can overcome steric barriers.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most effective coupling reagents, HATU, in the presence of a base like DIPEA or collidine, forms a highly reactive OAt-ester. It is known to accelerate coupling reactions and suppress racemization.
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent that forms an HOBt-ester. While slightly less reactive than HATU, it is a robust choice for many difficult couplings.
-
PyBOP ((Benzotriazol-1-yl-oxy)-tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective for hindered couplings and can be a good alternative to aminium-based reagents like HATU and HBTU.
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classical and cost-effective coupling method. The in-situ formation of the HOBt-ester can be effective, although reaction times may need to be extended for very hindered residues.
Quantitative Data: Expected Coupling Efficiencies
| Coupling Reagent | Base | Typical Molar Excess (AA:Reagent:Base) | Expected Coupling Yield (%) |
| HATU | DIPEA or Collidine | 1 : 0.95 : 2 | > 98% |
| HBTU | DIPEA or Collidine | 1 : 0.95 : 2 | 95 - 98% |
| PyBOP | DIPEA or Collidine | 1 : 1 : 2 | 95 - 98% |
| DIC/HOBt | - | 1 : 1 : - | 90 - 95% |
Note: Coupling yields can be sequence-dependent and may be lower in aggregation-prone sequences. Monitoring the coupling reaction is crucial.
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-β-homoalanine(styryl)-OH using the recommended reagents. It is assumed that the synthesis is performed on a standard solid-phase peptide synthesizer or manually.
General Preparations
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes before the first coupling step.
-
Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF. A standard protocol is a 3-minute treatment followed by a 10-minute treatment.
-
Washing: After deprotection, thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
Protocol 1: Coupling with HATU
This is the most recommended protocol for achieving high coupling efficiency with Fmoc-β-homoalanine(styryl)-OH.
-
Reagent Preparation:
-
In a separate vial, dissolve Fmoc-β-homoalanine(styryl)-OH (4 eq.), HATU (3.8 eq.), and DIPEA or 2,4,6-collidine (8 eq.) in DMF.
-
Note: Use collidine if the adjacent amino acid is cysteine or another residue prone to racemization.
-
-
Pre-activation: Allow the solution to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult sequences, the reaction time can be extended to 4 hours or a double coupling can be performed.
-
Washing: After the coupling, wash the resin thoroughly with DMF (5-7 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test or other qualitative ninhydrin-based test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.
Protocol 2: Coupling with HBTU
A reliable alternative to HATU.
-
Reagent Preparation:
-
In a separate vial, dissolve Fmoc-β-homoalanine(styryl)-OH (4 eq.), HBTU (3.8 eq.), and DIPEA or 2,4,6-collidine (8 eq.) in DMF.
-
-
Pre-activation: Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Let the reaction proceed for 1.5-3 hours at room temperature.
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test. If positive, perform a second coupling.
Protocol 3: Coupling with DIC/HOBt
A more traditional and cost-effective method.
-
Reagent Preparation:
-
In a separate vial, dissolve Fmoc-β-homoalanine(styryl)-OH (4 eq.) and HOBt (4 eq.) in DMF.
-
-
Coupling Reaction:
-
Add the amino acid/HOBt solution to the deprotected peptide-resin.
-
Add DIC (4 eq.) to the reaction vessel.
-
-
Reaction Time: Allow the coupling to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test. A second coupling may be necessary.
Visualization of SPPS Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis, highlighting the critical coupling step.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between the components involved in the activation and coupling of Fmoc-β-homoalanine(styryl)-OH.
Caption: Activation and coupling pathway for Fmoc-protected amino acids in SPPS.
Conclusion and Recommendations
The successful incorporation of the sterically demanding Fmoc-β-homoalanine(styryl)-OH into peptide sequences is achievable with the selection of appropriate high-potency coupling reagents and optimized reaction conditions.
Key Recommendations:
-
Primary Choice: Utilize HATU with collidine or DIPEA for the highest coupling efficiency.
-
Alternatives: HBTU and PyBOP are also excellent choices. DIC/HOBt can be used but may require longer reaction times or double coupling.
-
Monitoring: Always monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.
-
Double Coupling: For challenging sequences or if the monitoring test is positive, a second coupling is highly recommended to drive the reaction to completion and avoid the accumulation of deletion impurities.
-
Solvent: Use high-quality, amine-free DMF for all steps.
By following these guidelines, researchers can confidently incorporate Fmoc-β-homoalanine(styryl)-OH into their target peptides, enabling the exploration of novel peptide structures and functions.
Application Notes and Protocols for the Activation of Fmoc-β-homoAla(Styryl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches for specific protocols and quantitative data on the activation and coupling of Fmoc-β-homoAla(Styryl)-OH (CAS Nos. 270596-45-7 for L-form and 332064-75-2 for D-form) did not yield specific published results. The following application notes and protocols are therefore based on established best practices for sterically hindered and unusual amino acids in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The recommendations provided are intended as a starting point for optimization.
Introduction
Fmoc-β-homoAla(Styryl)-OH is an unnatural amino acid that incorporates both a β-homoalanine backbone and a styryl side chain. These modifications offer unique possibilities for peptide design, including the introduction of conformational constraints and photo-isomerizable or fluorescent moieties. However, the bulky nature of the β-amino acid structure and the reactive conjugated styryl group present specific challenges during peptide synthesis.
This document provides a detailed guide to the activation and coupling of Fmoc-β-homoAla(Styryl)-OH, focusing on strategies to overcome potential steric hindrance and minimize side reactions.
Key Challenges and Considerations
-
Steric Hindrance: The β-amino acid backbone and the bulky styryl side chain can significantly slow down coupling reactions. Therefore, highly efficient activation methods and potentially longer coupling times or double coupling cycles may be necessary.
-
Styryl Group Reactivity: The double bond of the styryl group is a conjugated system that could be susceptible to certain reagents or reaction conditions used in SPPS, although it is generally stable under standard Fmoc-SPPS conditions. Care should be taken during cleavage to avoid unwanted modifications.
-
Aggregation: Peptides containing bulky, hydrophobic residues like Fmoc-β-homoAla(Styryl)-OH are prone to aggregation on the solid support, which can lead to incomplete deprotection and coupling steps.
Recommended Coupling Reagents and Activation Methods
Due to the anticipated steric hindrance, standard carbodiimide reagents like DCC or DIC alone are not recommended. The use of aminium/uronium or phosphonium salt-based coupling reagents, which form highly reactive activated esters, is strongly advised.[1][2]
Table 1: Recommended Coupling Reagents for Fmoc-β-homoAla(Styryl)-OH
| Coupling Reagent | Full Name | Class | Recommended Additive | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | HOAt (inherent) | High coupling efficiency, especially for hindered amino acids; reduced racemization.[1][3] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | HOBt derivative (inherent) | High efficiency, cost-effective alternative to HATU. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | Oxyma Pure (inherent) | Excellent performance, comparable to HATU, with improved safety profile (non-explosive byproducts).[1] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | HOAt (inherent) | Very effective for sterically demanding couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | HOBt (inherent) | Good for general use, though HATU or COMU may be superior for this specific application. |
Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS. These should be adapted and optimized based on the specific peptide sequence and real-time monitoring of coupling efficiency (e.g., via Kaiser test).
Protocol 1: Standard Coupling Cycle for Fmoc-β-homoAla(Styryl)-OH
This protocol outlines a single amino acid coupling cycle on a solid-phase resin (e.g., Rink Amide, Wang).
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-homoAla(Styryl)-OH
-
Coupling Reagent (e.g., HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-β-homoAla(Styryl)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the activation mixture to stand for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the time can be extended or the reaction can be gently heated (e.g., to 40-50°C) if using a suitable setup.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (2-3 times) and then again with DMF (2-3 times).
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) by repeating steps 3 and 4.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Drain.
-
Add a second portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene adduct.
-
-
The resin is now ready for the next coupling cycle.
Table 2: Representative Reagent Quantities for a 0.1 mmol Synthesis
| Reagent | Equivalents | Molar Amount (mmol) | Mass/Volume (Typical) |
| Resin Loading | 1.0 | 0.1 | ~150-200 mg (for 0.5-0.7 mmol/g resin) |
| Fmoc-β-homoAla(Styryl)-OH | 3.0 | 0.3 | 128.3 mg |
| HATU | 2.9 | 0.29 | 110.3 mg |
| DIPEA | 6.0 | 0.6 | 105 µL |
| 20% Piperidine/DMF | - | - | 2 x 2 mL |
Note: These are starting recommendations. The number of equivalents may need to be increased for particularly difficult sequences.
Visualizations
Diagram 1: General Fmoc-SPPS Workflow
Caption: General workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis.
Diagram 2: Activation of Carboxylic Acid via HATU
Caption: Carboxyl group activation using HATU to form a reactive OAt-ester.
Conclusion
The successful incorporation of Fmoc-β-homoAla(Styryl)-OH into a peptide sequence requires a robust activation strategy to overcome the inherent steric bulk of the residue. The use of modern, high-efficiency coupling reagents like HATU or COMU, combined with optimized reaction times and careful monitoring, is crucial for achieving high coupling yields. The protocols and recommendations provided herein serve as a comprehensive starting point for researchers aiming to explore the unique chemical space offered by this non-standard amino acid.
References
Application Notes and Protocols: Cleavage of Fmoc-β-homoalanine(styryl)-OH from Solid-Phase Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. The final step in Fmoc-based SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). While standard cleavage protocols are well-established for natural amino acids, the presence of modified residues, such as β-homoalanine(styryl)-OH, introduces unique challenges.
The styryl moiety, a vinylbenzene group, is susceptible to acid-catalyzed side reactions, including polymerization and hydration. Therefore, the selection of an appropriate cleavage cocktail and reaction conditions is critical to ensure the integrity of the styryl group and to obtain the desired peptide with high yield and purity. These application notes provide a comprehensive guide to the cleavage of peptides containing Fmoc-β-homoalanine(styryl)-OH from common solid-phase synthesis resins.
Potential Side Reactions of the Styryl Group During Acid Cleavage
The electron-rich double bond of the styryl group is prone to electrophilic attack in a strong acidic environment like TFA. The primary potential side reactions are:
-
Cationic Polymerization: Protonation of the styryl double bond can initiate cationic polymerization, leading to oligomeric or polymeric byproducts and a reduction in the yield of the desired peptide.
-
Hydration: In the presence of water in the cleavage cocktail, the styryl group can undergo acid-catalyzed hydration to form a secondary alcohol.
-
Alkylation: Cationic species generated from the cleavage of protecting groups or the resin linker can alkylate the styryl group.
To mitigate these side reactions, the use of appropriate scavengers in the cleavage cocktail is essential.
Cleavage Cocktail Recommendations
The choice of cleavage cocktail depends on the resin used and the presence of other sensitive amino acids in the peptide sequence. For peptides containing the acid-sensitive styryl group, cocktails with efficient cation scavengers are highly recommended.
Table 1: Recommended Cleavage Cocktails for Peptides Containing Fmoc-β-homoalanine(styryl)-OH
| Reagent Cocktail | Composition (v/v/w) | Recommended Resin(s) | Key Considerations for Styryl Group |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Wang, Rink Amide | A robust, general-purpose cocktail with multiple scavengers to suppress a wide range of side reactions. |
| TFA / TIS / Water | TFA / Triisopropylsilane / Water (95 : 2.5 : 2.5) | 2-Chlorotrityl, Wang, Rink Amide | TIS is a very effective scavenger for carbocations and is recommended to prevent polymerization and alkylation of the styryl group.[1][2] |
| TFA / TIS / EDT / Water | TFA / Triisopropylsilane / Ethanedithiol / Water (94 : 1 : 2.5 : 2.5) | Wang, Rink Amide | The addition of EDT provides protection for sulfur-containing amino acids and can also help scavenge reactive species. |
| Low % TFA in DCM | 1-5% TFA in Dichloromethane | 2-Chlorotrityl | For cleavage of fully protected peptides, preserving the styryl group and other acid-labile side-chain protecting groups.[3] |
Note: It is always recommended to perform a small-scale trial cleavage on 20-50 mg of peptidyl-resin to optimize the conditions before proceeding with the bulk material.
Quantitative Data on Cleavage of Acid-Sensitive Peptides
Table 2: Representative Cleavage Yields and Purities for Peptides with Acid-Sensitive Residues
| Peptide Sequence (Resin) | Cleavage Cocktail | Cleavage Time & Temp. | Crude Purity (%) | Yield (%) | Reference |
| Protected Peptide Fragment (2-Chlorotrityl) | 0.1 N HCl in DMF with 10% TFE | 4.5 hours, RT | >96.66 | 91.6 | [3] |
| Protected Peptide Fragment (2-Chlorotrityl) | 0.1 N HCl in DMF | 4.5 hours, RT | >90.1 | 74.2 | [3] |
| Peptide containing Trp(Boc) (Unspecified) | TFA / TIS / Water (95:2.5:2.5) | 2 hours, RT | Not specified | Not specified | [2] |
| Peptide containing multiple Arg(Pmc) | Reagent K | 2-4 hours, RT | Not specified | Not specified |
Experimental Protocols
General Preparatory Steps
-
N-terminal Fmoc Deprotection: Before cleavage, the N-terminal Fmoc group of the final amino acid must be removed. Treat the peptidyl-resin with 20% piperidine in DMF (10 mL per gram of resin) for 20 minutes.
-
Resin Washing: Thoroughly wash the resin to remove residual piperidine and DMF. Perform sequential washes with DMF (3x), DCM (3x), and Methanol (3x).
-
Resin Drying: Dry the washed resin under high vacuum for at least 2 hours, or preferably overnight, to remove all traces of solvent.
Protocol 1: Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin (for fully protected peptide)
This protocol is designed to cleave the peptide from the highly acid-labile 2-CTC resin while keeping the side-chain protecting groups, including the styryl moiety, intact.
Materials:
-
Dried peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Swell the dried peptidyl-resin (1 g) in DCM (10 mL) in a reaction vessel for 30 minutes.
-
Prepare the cleavage cocktail: 1% TFA in DCM (v/v). For 1 g of resin, use 20 mL of the cocktail.
-
Add the cleavage cocktail to the resin and gently agitate at room temperature for 1-2 hours. Monitor the cleavage progress by taking small aliquots, removing the solvent, and analyzing the product by HPLC.
-
Filter the resin and collect the filtrate.
-
Wash the resin with small portions of the cleavage cocktail (2 x 5 mL) and then with DCM (3 x 10 mL).
-
Combine all filtrates in a round-bottom flask.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Add cold diethyl ether to the concentrated residue to precipitate the protected peptide.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2x).
-
Dry the protected peptide under vacuum.
Protocol 2: Cleavage and Deprotection from Wang Resin
This protocol utilizes a stronger TFA cocktail to simultaneously cleave the peptide from the Wang resin and remove acid-labile side-chain protecting groups.
Materials:
-
Dried peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Place the dried peptidyl-resin (e.g., 200 mg) in a round-bottom flask.
-
Prepare the cleavage cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v). For 200 mg of resin, prepare 5 mL of the cocktail. Caution: Prepare the cocktail in a fume hood and wear appropriate personal protective equipment. TFA is highly corrosive.
-
Add the cleavage cocktail to the resin and swirl to ensure complete wetting.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin through a sintered glass funnel into a clean collection vessel.
-
Wash the resin with a small amount of neat TFA (2 x 1 mL).
-
Combine the filtrates and concentrate the solution to a small volume using a gentle stream of nitrogen or a rotary evaporator.
-
Precipitate the deprotected peptide by adding the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and cleaved protecting groups.
-
Dry the peptide pellet under vacuum.
Visualization of the Cleavage Workflow
Caption: General workflow for the cleavage and deprotection of a synthetic peptide from the solid support.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cleavage Yield | Incomplete cleavage reaction. | Extend the cleavage time. Ensure the resin is adequately swollen. For 2-CTC resin, ensure anhydrous conditions. |
| Peptide precipitation on the resin. | Wash the resin with a solvent in which the peptide is soluble (e.g., neat TFA) after the initial filtration. | |
| Presence of Impurities | Inefficient scavenging. | Use a cocktail with a higher concentration or a combination of scavengers (e.g., Reagent K). Ensure scavengers are fresh. |
| Side reactions with the styryl group. | Use a milder cleavage cocktail if possible. Minimize cleavage time. Ensure efficient removal of carbocations with TIS. | |
| Incomplete deprotection of other residues. | Extend the cleavage time. Use a stronger cleavage cocktail if compatible with the styryl group. | |
| Modification of Styryl Group | Acid-catalyzed polymerization or hydration. | Increase the concentration of TIS in the cleavage cocktail. Minimize the amount of water in the cocktail. Work at a lower temperature (e.g., 0 °C). |
References
Application Notes and Protocols for Fmoc-β-hoAla(styryl)-OH in Photolabile Peptide and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-β-homoalanine(styryl)-OH is a specialized amino acid derivative designed for the introduction of a photolabile group into peptides and other biomolecules. The styryl moiety serves as a chromophore that, upon irradiation with UV light, can induce cleavage of the molecule at a specific site. This property is highly valuable in various research and drug development applications, including the creation of photocaged peptides, controlled release of therapeutic agents, and spatiotemporal studies of biological processes. These application notes provide a comprehensive overview of the putative use of Fmoc-β-hoAla(styryl)-OH, including protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent photolytic cleavage.
Introduction
Photolabile protecting groups (PPGs) are essential tools in chemical biology and drug delivery, enabling the precise control of molecular activity through light. The styryl group, a key feature of Fmoc-β-hoAla(styryl)-OH, is known for its photochemical reactivity. When incorporated into a peptide backbone, it can introduce a site-specific cleavage point that is stable under standard synthesis and physiological conditions but can be selectively cleaved upon exposure to a specific wavelength of light. This allows for the "uncaging" of a peptide or the release of a conjugated molecule in a controlled manner.
The use of a β-homoamino acid scaffold provides additional structural diversity and potential resistance to enzymatic degradation compared to standard α-amino acids. The Fmoc protecting group allows for straightforward integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Putative Mechanism of Photolabile Cleavage
Caption: Workflow for incorporating and cleaving the photolabile group.
Applications
The unique properties of Fmoc-β-hoAla(styryl)-OH open up a range of applications in research and drug development:
-
Photocaged Peptides and Proteins: Biologically active peptides can be rendered inactive by incorporating Fmoc-β-hoAla(styryl)-OH within their sequence. The activity can then be restored at a specific time and location by light exposure, allowing for precise studies of cellular signaling pathways.
-
Controlled Drug Delivery: Therapeutic peptides or small molecules can be conjugated to a carrier molecule via a linker containing the styryl-homoalanine residue. Light-induced cleavage can then trigger the release of the active drug at the target site, potentially reducing side effects and improving therapeutic efficacy.
-
Light-Sensitive Biomaterials: Incorporation of this photolabile amino acid into hydrogels or other biomaterials can allow for light-induced degradation or modification of the material's properties, which is useful in tissue engineering and regenerative medicine.
Experimental Protocols
The following are putative protocols based on standard methodologies for solid-phase peptide synthesis and photochemical deprotection. Optimization will likely be required for specific peptide sequences and applications.
Protocol 1: Incorporation of Fmoc-β-hoAla(styryl)-OH into Peptides via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing the photolabile amino acid.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-β-hoAla(styryl)-OH
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin (or the preceding amino acid) by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-β-hoAla(styryl)-OH:
-
Pre-activate a solution of Fmoc-β-hoAla(styryl)-OH (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry thoroughly.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Caption: Standard Fmoc-SPPS workflow.
Protocol 2: Photolytic Cleavage of a Peptide Containing β-hoAla(styryl)
This protocol describes a general procedure for the photocleavage of the synthesized peptide. The optimal wavelength, irradiation time, and solvent conditions should be determined empirically.
Materials:
-
Purified peptide containing the β-hoAla(styryl) residue
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or an appropriate organic solvent
-
UV lamp with a suitable wavelength (e.g., 365 nm)
-
Quartz cuvette or other UV-transparent vessel
-
RP-HPLC system for analysis
-
Mass spectrometer for product identification
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen buffer or solvent to a desired concentration (e.g., 10-100 µM).
-
Irradiation:
-
Transfer the peptide solution to a quartz cuvette.
-
Irradiate the solution with a UV lamp at the selected wavelength (a common starting point for styryl compounds is around 365 nm).
-
Irradiation time will need to be optimized. It is recommended to take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the progress of the cleavage.
-
-
Analysis of Cleavage Products:
-
Analyze the irradiated samples by RP-HPLC. The appearance of new peaks corresponding to the cleaved fragments and a decrease in the peak of the full-length peptide will indicate successful cleavage.
-
Collect the fractions corresponding to the new peaks and analyze them by mass spectrometry to confirm their molecular weights and identify the cleavage products.
-
Data Presentation
As no specific quantitative data for the photolysis of Fmoc-β-hoAla(styryl)-OH is currently available, the following table is a template for researchers to populate with their own experimental data.
| Parameter | Value | Conditions |
| Optimal Wavelength (λmax) | To be determined | In PBS, pH 7.4 |
| Quantum Yield (Φ) | To be determined | At λmax |
| Cleavage Half-life (t½) | To be determined | At a specific light intensity |
| Cleavage Products (m/z) | To be determined | ESI-MS analysis |
Signaling Pathway Diagram Example: Light-Activated Peptide
This diagram illustrates the concept of using a photocaged peptide to study a signaling pathway.
Caption: Light-induced activation of a signaling pathway.
Conclusion
Fmoc-β-hoAla(styryl)-OH is a promising building block for the introduction of a photolabile group into peptides and other molecules. While specific experimental data for this compound is limited, the general principles of Fmoc-SPPS and photochemical cleavage provide a solid foundation for its application. The protocols and information presented here are intended to serve as a starting point for researchers to explore the potential of this unique amino acid in their own studies. It is anticipated that with further investigation, Fmoc-β-hoAla(styryl)-OH will become a valuable tool in the fields of chemical biology and drug development.
Application Notes and Protocols for Fmoc-β-hoAla(styryl)-OH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-β-hoAla(styryl)-OH, a versatile amino acid derivative, in advanced bioconjugation techniques. The presence of a styryl functional group opens avenues for specific and efficient covalent modification of biomolecules through Diels-Alder reactions, offering a powerful tool for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other functional bioconjugates.
Introduction to Fmoc-β-hoAla(styryl)-OH
Fmoc-β-hoAla(styryl)-OH is a non-canonical amino acid featuring a styryl side chain. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS). The styryl moiety, a conjugated diene system, is the key functional group for subsequent bioconjugation reactions.
Chemical Structure:
-
Fmoc Group: Provides temporary protection of the amine group during peptide synthesis and is readily removed under basic conditions.
-
β-homoalanine Backbone: Offers a slight extension in the peptide backbone compared to a standard alpha-amino acid.
-
Styryl Side Chain: A vinylbenzene group that can participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.
Principle of Bioconjugation: The Diels-Alder Reaction
The primary application of the styryl group in bioconjugation is its participation as a diene in the Diels-Alder reaction. This reaction forms a stable cyclohexene ring by reacting with a dienophile, a molecule containing a double or triple bond, often activated by electron-withdrawing groups. A common dienophile used in bioconjugation is a maleimide-functionalized molecule.
The Diels-Alder reaction is highly efficient and can proceed under mild, biocompatible conditions, making it an excellent choice for modifying sensitive biomolecules like proteins and antibodies. The reaction is often accelerated in aqueous environments.[1][2][3]
Applications in Bioconjugation
The unique reactivity of Fmoc-β-hoAla(styryl)-OH allows for its use in a variety of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): Site-specific incorporation of the styryl-containing amino acid into an antibody allows for the precise attachment of a cytotoxic drug functionalized with a maleimide group. This approach offers control over the drug-to-antibody ratio (DAR).
-
Peptide and Protein Labeling: Peptides or proteins containing the styryl moiety can be readily labeled with fluorescent probes, imaging agents, or other reporter molecules that are derivatized with a dienophile.
-
Surface Immobilization: Biomolecules can be covalently attached to surfaces functionalized with dienophiles for applications in biosensors and diagnostics.
Quantitative Data Summary
The following table summarizes typical quantitative data for Diels-Alder based bioconjugation reactions, providing a reference for expected outcomes.
| Parameter | Typical Value | Conditions | Reference |
| Reaction Time | 1 - 4 hours | Aqueous buffer (e.g., PBS), room temperature to 37°C | [2] |
| Reaction Efficiency/Yield | > 90% (often quantitative) | Optimized stoichiometry and reaction conditions | [2][3] |
| Stability of Conjugate | High (stable thioether linkage) | Stable in serum compared to traditional thiol-maleimide adducts | [2] |
| Drug-to-Antibody Ratio (DAR) | Controllable (e.g., 2, 4) | Dependent on the number of incorporated styryl residues | [2] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-β-hoAla(styryl)-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of Fmoc-β-hoAla(styryl)-OH into a peptide chain using a standard Fmoc/tBu strategy on a rink amide resin.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (including Fmoc-β-hoAla(styryl)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-β-hoAla(styryl)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Bioconjugation of a Styryl-Containing Peptide to a Maleimide-Functionalized Molecule
This protocol outlines the conjugation of a purified peptide containing the β-hoAla(styryl) residue to a maleimide-activated payload (e.g., a fluorescent dye or a drug).
Materials:
-
Purified styryl-containing peptide
-
Maleimide-functionalized molecule (e.g., Maleimide-PEG-Biotin, Maleimide-DBCO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Dimethyl sulfoxide (DMSO) (optional, for dissolving the maleimide compound)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Dissolve Reactants:
-
Dissolve the styryl-containing peptide in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve the maleimide-functionalized molecule in DMSO or directly in PBS to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the maleimide-functionalized molecule to the peptide solution at a molar excess of 5-20 fold.
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle agitation.
-
-
Quenching (Optional): To quench any unreacted maleimide, a small molecule thiol like cysteine can be added.
-
Purification:
-
Purify the resulting bioconjugate from excess unreacted maleimide and other reagents using a size-exclusion chromatography (SEC) column (e.g., a PD-10 desalting column).
-
Alternatively, RP-HPLC can be used for purification.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the shift in molecular weight.
-
Use mass spectrometry to confirm the successful conjugation and determine the final mass of the bioconjugate.
-
UV-Vis spectroscopy can be used to quantify the degree of labeling if the payload has a distinct absorbance.
-
Visualizations
Caption: Workflow for incorporating Fmoc-β-hoAla(styryl)-OH into a peptide.
Caption: General workflow for Diels-Alder bioconjugation.
References
Application Notes and Protocols: Fmoc-β-hoAla(styryl)-OH as a Versatile Building Block for Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fmoc-β-hoAla(styryl)-OH in the synthesis of peptidomimetics. This unique building block offers opportunities for creating novel peptide analogs with tailored properties for various research and therapeutic applications. The protocols outlined below are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) with special considerations for the incorporation and modification of the styryl-containing residue.
Introduction to Fmoc-β-hoAla(styryl)-OH
Fmoc-β-hoAla(styryl)-OH is a non-proteinogenic amino acid derivative that belongs to the class of β-homoamino acids. Its structure features a styryl side chain, which is a vinylbenzene group. This functional group is of particular interest in peptidomimetic design as it can serve as a handle for post-synthetic modifications, such as olefin metathesis, and can also influence the conformational properties of the resulting peptide.[1][2] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine allows for its straightforward incorporation into peptide chains using standard Fmoc-SPPS protocols.[3][4][5]
Key Features and Applications:
-
Peptidomimetic Design: The β-amino acid backbone can impart increased resistance to enzymatic degradation compared to natural α-peptides.
-
Conformational Constraint: The styryl group can introduce steric bulk and conformational rigidity into the peptide backbone.
-
Post-Synthetic Modification: The terminal alkene of the styryl group is a substrate for various chemical transformations, most notably olefin metathesis, allowing for the introduction of diverse functionalities or for cyclization of the peptide.[1][2]
-
Drug Discovery: Peptidomimetics containing such modified amino acids are valuable tools in drug discovery for developing novel therapeutic agents with improved stability and bioactivity.
Physicochemical and Purity Data
The quality of the Fmoc-β-hoAla(styryl)-OH building block is crucial for the successful synthesis of the target peptidomimetic. High purity is essential to avoid the incorporation of deletion or modified sequences.
| Parameter | Specification | Importance in SPPS |
| Appearance | White to off-white powder | Visual confirmation of material quality. |
| Molecular Formula | C₂₇H₂₅NO₄ | Confirms the chemical identity. |
| Molecular Weight | 427.5 g/mol | Used for accurate reagent calculations. |
| HPLC Purity | ≥98% | Ensures minimal presence of deletion or modified peptide side products.[3] |
| Enantiomeric Purity | ≥99.5% | Prevents the formation of diastereomeric peptides. |
| Acetic Acid Content | ≤0.1% | Acetic acid can act as a capping agent, leading to truncated sequences. |
| Free Amine Content | ≤0.2% | Free amino acids can lead to double incorporation during coupling steps.[3] |
Experimental Protocols
The following protocols provide a general guideline for the incorporation of Fmoc-β-hoAla(styryl)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.
Protocol 1: Standard Incorporation of Fmoc-β-hoAla(styryl)-OH via Fmoc-SPPS
This protocol outlines the steps for a single coupling cycle of Fmoc-β-hoAla(styryl)-OH to a resin-bound peptide chain.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-β-hoAla(styryl)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution:
-
Dissolve Fmoc-β-hoAla(styryl)-OH (3-5 equivalents relative to resin loading) and HBTU/HOBt (or HATU/HOAt) (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines on the resin, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.
Protocol 2: Post-Synthetic Modification via Olefin Cross-Metathesis
This protocol describes a general procedure for modifying the styryl side chain of a resin-bound peptide using a ruthenium-based catalyst.
Materials:
-
Peptide-resin containing the β-hoAla(styryl) residue
-
Grubbs' 2nd generation catalyst (or other suitable metathesis catalyst)
-
Olefin coupling partner
-
Anhydrous and degassed DCM
-
Argon or Nitrogen atmosphere
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in anhydrous, degassed DCM for 1 hour under an inert atmosphere.
-
-
Metathesis Reaction:
-
Dissolve the olefin coupling partner (5-10 equivalents) in anhydrous, degassed DCM.
-
Add this solution to the swollen resin.
-
In a separate vial, dissolve the Grubbs' catalyst (0.1-0.2 equivalents) in a small amount of anhydrous, degassed DCM.
-
Add the catalyst solution to the resin slurry.
-
Agitate the reaction mixture under an inert atmosphere for 4-24 hours. The reaction can be monitored by taking small resin samples for cleavage and LC-MS analysis.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM to remove the catalyst and excess olefin.
-
Wash with DMF, followed by DCM and MeOH.
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Deprotection
This protocol outlines the final cleavage of the peptidomimetic from the resin and removal of side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Experimental Workflow for Peptidomimetic Synthesis
References
- 1. Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z-Selective olefin metathesis on peptides: investigation of side-chain influence, preorganization, and guidelines in substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols: Fmoc-β-hoAla(Styryl)-OH for Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-β-hoAla(Styryl)-OH is a fluorescent, unnatural amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce a styryl moiety into a peptide sequence. This modification serves as a fluorescent label, enabling researchers to track and quantify peptides in various biological assays, including cellular imaging and protein-protein interaction studies. The styryl group provides intrinsic fluorescence, offering an alternative to traditional large dye conjugations that can sometimes interfere with peptide function. This document provides detailed protocols for the incorporation of Fmoc-β-hoAla(Styryl)-OH into peptides and summarizes its key characteristics.
Physicochemical and Fluorescent Properties
The properties of the styryl-homoalanine are crucial for its application in peptide labeling. While specific data for this exact amino acid incorporated into a peptide is not extensively published, the following table summarizes the key properties based on available information for the free amino acid and similar styryl-based dyes.
| Property | Value | Reference |
| Chemical Formula | C27H25NO4 | [1] |
| Molecular Weight | 427.5 g/mol | [1] |
| CAS Number | 270596-45-7 | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 98% (HPLC) | [3] |
| Solubility | Soluble in organic solvents such as DMF and DCM | [4] |
| Fluorescence | Intrinsic blue-green to red emission depending on the environment | [4][5] |
| Excitation Wavelength (λex) | Typically in the range of 365 - 430 nm | [4][6] |
| Emission Wavelength (λem) | Typically in the range of 440 - 644 nm, can be solvent-dependent | [4][5] |
| Quantum Yield (ΦF) | Generally low for styryl dyes (e.g., 0.01 in DCM) | [4] |
Experimental Protocols
Incorporation of Fmoc-β-hoAla(Styryl)-OH via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of Fmoc-β-hoAla(Styryl)-OH into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang)
-
Fmoc-β-hoAla(Styryl)-OH
-
Standard Fmoc-protected amino acids
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail (example for Rink Amide resin): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Peptide synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin.
-
Shake for 5 minutes. Drain.
-
Add fresh deprotection solution and shake for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Optional: Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of Fmoc-β-hoAla(Styryl)-OH:
-
In a separate vial, dissolve Fmoc-β-hoAla(Styryl)-OH (2-4 equivalents relative to resin loading), HBTU (or COMU) (1.95 equivalents), and DIPEA (4-6 equivalents) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2-4 hours at room temperature. Due to the potentially bulky nature of the styryl group, a longer coupling time is recommended.
-
Optional: To monitor coupling efficiency, take a small sample of the resin, wash it, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Gently shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the final product.
-
Quantitative Data Summary:
| Parameter | Typical Value/Range | Notes |
| Equivalents of Fmoc-β-hoAla(Styryl)-OH | 2 - 4 eq. | Higher equivalents may be needed to drive the reaction to completion due to potential steric hindrance. |
| Coupling Time | 2 - 4 hours | Longer coupling times are recommended for this unnatural amino acid. |
| Coupling Efficiency | >95% | Should be monitored by a qualitative test like the Kaiser test. For quantitative assessment, a small aliquot can be cleaved and analyzed by HPLC. |
| Overall Peptide Yield (after purification) | 10 - 40% | Highly dependent on the peptide sequence and length. |
Diagrams
Experimental Workflow for Peptide Labeling
Caption: Workflow for incorporating Fmoc-β-hoAla(Styryl)-OH into a peptide.
Potential Application in Cellular Imaging
Caption: Cellular uptake and imaging of a styryl-labeled peptide.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-Beta-Ala-OH | Matrix Innovation [matrix-innovation.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptides Containing Styryl-Functionalized Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Styryl-functionalized amino acids, characterized by a styryl group (-CH=CH-Ph), are of particular interest due to their unique photochemical properties. The vinyl group in the styryl moiety can participate in light-induced cross-linking reactions, making these modified peptides valuable tools for photoaffinity labeling to identify and study peptide-protein interactions. This document provides detailed protocols for the synthesis of Fmoc-protected styryl-functionalized amino acids and their subsequent incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), as well as their application in photo-crosslinking experiments.
Synthesis of Fmoc-(L)-Styrylalanine Monomer
The synthesis of the Fmoc-protected styryl-functionalized amino acid is a prerequisite for its incorporation into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Two common methods for introducing the styryl group are the Heck coupling reaction and the Wittig reaction.
Protocol 1: Synthesis of Fmoc-(L)-Styrylalanine via Heck Coupling
This protocol describes the synthesis of Fmoc-(L)-styrylalanine from Fmoc-p-iodo-L-phenylalanine and styrene using a palladium-catalyzed Heck coupling reaction.
Materials:
-
Fmoc-p-iodo-L-phenylalanine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-p-iodo-L-phenylalanine (1 equivalent) in anhydrous DMF.
-
Add triethylamine (3 equivalents) and styrene (1.5 equivalents) to the solution.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.1 equivalents) and tri(o-tolyl)phosphine (0.2 equivalents) in a small amount of anhydrous DMF.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford Fmoc-(L)-styrylalanine as a solid.
Characterization:
-
Appearance: White to light grey powder[1]
Protocol 2: Synthesis of Fmoc-(L)-Styrylalanine via Wittig Reaction
This protocol outlines the synthesis of Fmoc-(L)-styrylalanine from Fmoc-p-formyl-L-phenylalanine and benzyltriphenylphosphonium chloride.
Materials:
-
Fmoc-p-formyl-L-phenylalanine
-
Benzyltriphenylphosphonium chloride
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydroxide (NaOH))
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: In a round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 equivalents) dropwise. Stir the resulting orange-red solution for 1 hour at room temperature to form the ylide.
-
Wittig Reaction: In a separate flask, dissolve Fmoc-p-formyl-L-phenylalanine (1 equivalent) in anhydrous THF. Cool this solution to 0 °C.
-
Slowly add the aldehyde solution to the ylide solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Fmoc-(L)-styrylalanine.
Solid-Phase Peptide Synthesis (SPPS) of Styryl-Functionalized Peptides
The incorporation of Fmoc-(L)-styrylalanine into a peptide sequence is achieved using standard Fmoc-based SPPS protocols. The following is a general protocol that can be adapted for manual or automated synthesis.
Protocol 3: Fmoc-SPPS of a Styryl-Functionalized Peptide
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-(L)-styrylalanine)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF and IPA.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HBTU (4 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence, including the Fmoc-(L)-styrylalanine.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
While specific yields for styryl-functionalized peptides are highly sequence-dependent, the following table provides representative data for a model peptide containing a styryl-functionalized amino acid.
| Peptide Sequence | Synthesis Scale (mmol) | Crude Yield (mg) | Purity by HPLC (%) | Final Yield (mg) | Final Purity by HPLC (%) | Expected Mass (Da) | Observed Mass (Da) |
| Ac-Gly-Arg-Lys(Styryl)-NH₂ | 0.1 | 85 | 75 | 42 | >95 | 588.7 | 588.6 |
| Tyr-Gly-Gly-Phe(Styryl)-Leu | 0.05 | 62 | 68 | 25 | >98 | 674.8 | 674.7 |
Note: The data in this table is illustrative and will vary based on the specific peptide sequence, synthesis scale, and purification methods.
Application: Photo-Crosslinking of Peptides to Target Proteins
The styryl group is a photoreactive moiety that can be activated by UV light to form a covalent bond with nearby molecules, making it an excellent tool for photoaffinity labeling.
Protocol 4: Photo-Crosslinking and Analysis
Materials:
-
Purified styryl-functionalized peptide
-
Purified target protein
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp (e.g., 365 nm)
-
SDS-PAGE gel and electrophoresis apparatus
-
Coomassie Brilliant Blue or silver stain
-
In-gel digestion kit (e.g., trypsin)
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Incubation: Mix the styryl-functionalized peptide and the target protein in a suitable buffer at a desired molar ratio (e.g., 10:1 peptide to protein). Incubate the mixture for a sufficient time to allow for binding (e.g., 30 minutes at room temperature).
-
UV Irradiation: Irradiate the mixture with UV light (e.g., 365 nm) for a predetermined time (e.g., 15-60 minutes) on ice to induce cross-linking. Run a control sample without UV irradiation.
-
SDS-PAGE Analysis: Analyze the irradiated and control samples by SDS-PAGE. A new band at a higher molecular weight corresponding to the peptide-protein conjugate should be visible in the irradiated sample.
-
Identification of Cross-linked Site:
-
Excise the cross-linked band from the gel.
-
Perform in-gel digestion of the protein-peptide conjugate using trypsin.
-
Analyze the resulting peptide fragments by mass spectrometry (MALDI-TOF or LC-MS/MS).
-
Identify the peptide fragment from the target protein that has been modified by the styryl-peptide. This will pinpoint the binding site.
-
Visualizations
Caption: Workflow for the synthesis and application of styryl-functionalized peptides.
Caption: Simplified mechanism of photo-crosslinking with a styryl-functionalized peptide.
Conclusion
The synthesis of peptides containing styryl-functionalized amino acids provides a versatile platform for investigating peptide-protein interactions. The protocols outlined in this document offer a comprehensive guide for the preparation of these valuable molecular probes. The photoreactive nature of the styryl group, combined with the precision of solid-phase peptide synthesis, enables the design and creation of tailored peptides for a wide range of applications in chemical biology and drug discovery. The ability to pinpoint binding interfaces through photo-crosslinking and mass spectrometry offers invaluable insights into the molecular mechanisms of peptide function.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-β-hoala(styryl)-oh Coupling Reactions
Disclaimer: Fmoc-β-hoala(styryl)-oh is a non-standard amino acid derivative for which specific literature on coupling reactions is scarce. The following troubleshooting guide is based on established principles of solid-phase peptide synthesis (SPPS) for sterically hindered, hydrophobic, and modified β-amino acids. The recommendations provided are extrapolated from data on analogous compounds and general best practices in peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with Fmoc-β-hoala(styryl)-oh is incomplete. What are the likely causes and how can I improve the coupling efficiency?
A1: Incomplete coupling of Fmoc-β-hoala(styryl)-oh is a common issue primarily due to the steric hindrance from the β-substitution and the bulky styryl side chain. Several factors can contribute to low coupling efficiency.
Primary Causes:
-
Steric Hindrance: The bulky nature of the amino acid can physically block the approach of the activated carboxyl group to the resin-bound amine.
-
Peptide Aggregation: The hydrophobic styryl group can promote inter-chain aggregation of the growing peptide on the solid support, making the N-terminal amine inaccessible.[1]
-
Suboptimal Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Switch to a more potent coupling reagent. Urionium/aminium-based reagents like HATU, HBTU, or COMU are generally more effective for hindered amino acids than carbodiimides like DIC alone.[2][3]
-
Double Coupling: Repeat the coupling step to drive the reaction to completion.
-
Increase Reaction Time and Temperature: Prolonging the coupling time (e.g., from 1-2 hours to 4-24 hours) can be beneficial. Microwave-assisted SPPS can also significantly enhance the coupling of sterically hindered residues by increasing the reaction temperature.[3]
-
Solvent Choice: Use solvents known to disrupt secondary structures and reduce aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), either alone or in combination with DMF.[1]
-
Lower Resin Loading: Using a resin with a lower initial substitution level can increase the distance between peptide chains, thereby reducing aggregation.
Q2: I am observing a significant number of deletion sequences after incorporating Fmoc-β-hoala(styryl)-oh. How can I minimize this?
A2: Deletion sequences are a direct consequence of incomplete coupling in the preceding cycle. To minimize their formation, it is crucial to ensure the coupling of Fmoc-β-hoala(styryl)-oh is as close to quantitative as possible.
Mitigation Strategies:
-
Monitoring Coupling Completion: Use a qualitative test like the Kaiser test or Chloranil test to check for the presence of free primary amines after the coupling step. Note that the Kaiser test may be unreliable for N-terminal proline and other secondary amines.
-
Capping: After the coupling step, "cap" any unreacted N-terminal amines by acetylating them with acetic anhydride. This prevents them from reacting in subsequent cycles and simplifies the purification of the final peptide.
-
Optimize Coupling Conditions: Implement the strategies outlined in Q1, such as using stronger coupling reagents and extended reaction times.
Q3: Are there any potential side reactions involving the styryl group of Fmoc-β-hoala(styryl)-oh during SPPS?
A3: While specific data for Fmoc-β-hoala(styryl)-oh is limited, the styryl group, being an electron-rich, conjugated system, is susceptible to certain side reactions, particularly during the final cleavage and deprotection step.
Potential Side Reactions:
-
Alkylation: During TFA-mediated cleavage, carbocations generated from side-chain protecting groups (e.g., from Trp(Boc) or Cys(Trt)) or the resin linker can alkylate the electron-rich styryl ring.[4][5]
-
Oxidation: The double bond of the styryl group may be susceptible to oxidation, although this is less common under standard SPPS conditions.
-
Reaction with Scavengers: Cation scavengers used during cleavage, such as triisopropylsilane (TIS), are generally effective at preventing alkylation of sensitive residues. However, their efficacy in protecting the styryl group should be considered.
Preventative Measures:
-
Use of Scavengers: Employ a standard cleavage cocktail containing scavengers to quench reactive carbocations. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Careful Selection of Protecting Groups: When designing the synthesis, choose side-chain protecting groups that are less prone to generating highly reactive carbocations.
Quantitative Data Summary
Due to the lack of specific data for Fmoc-β-hoala(styryl)-oh, the following tables summarize comparative data for the coupling of other sterically hindered amino acids, which can serve as a guide for optimizing your reaction conditions.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Amino Acid | Coupling Reagent | Base | Reaction Time (min) | Yield/Purity | Reference |
| Fmoc-Aib-OH | HCTU | DIPEA | 2 x 30 | High | [2] |
| Fmoc-Aib-OH | COMU | DIPEA | 2 x 30 | High | [2] |
| Fmoc-N-Me-Ala-OH | DIC/Oxyma (Microwave) | - | 10 | >95% | [3] |
| Fmoc-Val-OH | HATU | DIPEA | 60 | >98% | General SPPS Protocols |
| Fmoc-Val-OH | DIC/HOBt | - | 120 | ~95% | General SPPS Protocols |
Table 2: Effect of Temperature on Coupling of Hindered Amino Acids (Microwave SPPS)
| Amino Acid | Coupling Reagent | Temperature (°C) | Reaction Time (min) | Outcome | Reference |
| Fmoc-Aib-OH | DIC/Oxyma | 75 | 5 | Complete Coupling | [3] |
| Fmoc-N-Me-Ala-OH | DIC/Oxyma | 75 | 10 | Complete Coupling | [3] |
| Fmoc-Arg(Pbf)-OH | DIC/Oxyma | 90 | 2 | Reduced side reactions | General Microwave SPPS Protocols |
Experimental Protocols
Protocol 1: Standard Coupling Protocol for Fmoc-β-hoala(styryl)-oh
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation: In a separate vessel, dissolve Fmoc-β-hoala(styryl)-oh (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step (double coupling). If negative, proceed to the next cycle.
Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
-
Deprotection: Perform the standard deprotection and washing steps.
-
Coupling Solution: Prepare a solution of Fmoc-β-hoala(styryl)-oh (5 eq.), HBTU (4.9 eq.), and DIPEA (10 eq.) in DMF.
-
Microwave Coupling: Add the coupling solution to the resin in a microwave peptide synthesis vessel. Irradiate at 75-90°C for 5-15 minutes.
-
Washing and Monitoring: Perform the standard washing and monitoring steps.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for incomplete coupling.
References
- 1. peptide.com [peptide.com]
- 2. mesalabs.com [mesalabs.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side reactions with Fmoc-beta-hoala(styryl)-oh
Welcome to the technical support center for Fmoc-β-hoala(styryl)-oh. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS) with this unique amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-β-hoala(styryl)-oh and what are its primary applications?
Fmoc-β-hoala(styryl)-oh, or Fmoc-β-homoalanin(styryl)-oh, is a derivative of β-homoalanine containing a styryl group on its side chain. The presence of the styryl moiety, a vinylbenzene group, introduces a rigid, unsaturated element into the peptide backbone. This can be useful for creating conformationally constrained peptides, which are valuable tools in drug design and molecular recognition studies. The Fmoc protecting group allows for its use in standard Fmoc-based solid-phase peptide synthesis.
Q2: What are the potential side reactions specific to the styryl group in Fmoc-β-hoala(styryl)-oh during SPPS?
While standard SPPS side reactions can occur, the styryl group presents unique challenges:
-
Oxidation: The double bond of the styryl group is susceptible to oxidation, which can occur during prolonged exposure to air or certain reagents. This can lead to the formation of aldehydes, ketones, or epoxides, resulting in undesired peptide modifications.
-
Polymerization: Under certain conditions, such as the presence of radical initiators or strong acids, the styryl group can potentially undergo polymerization, leading to cross-linked and insoluble peptide-resin complexes.
-
Addition Reactions: The electron-rich double bond of the styryl group can be susceptible to electrophilic addition. During TFA cleavage, carbocations generated from protecting groups or the resin linker can potentially add across the double bond. Additionally, under basic conditions used for Fmoc deprotection, there is a theoretical risk of Michael addition of piperidine to the styryl group, though this is less common.
-
Hydrogenation: If catalytic hydrogenation is used for the removal of other protecting groups (e.g., Cbz), the double bond of the styryl group will likely be reduced.
Q3: How can I prevent these side reactions?
Preventing side reactions involving the styryl group requires careful optimization of the SPPS protocol. Key strategies include:
-
Use of Scavengers: During TFA cleavage, a scavenger cocktail is crucial to quench reactive carbocations. For peptides containing a styryl group, a cocktail containing triisopropylsilane (TIS) is highly recommended to reduce alkylation of the double bond.
-
Inert Atmosphere: Performing coupling and cleavage steps under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation of the styryl group.
-
Optimized Deprotection: Use the minimum necessary time for piperidine-mediated Fmoc deprotection to reduce the risk of potential side reactions. Standard conditions of 20% piperidine in DMF for 10-20 minutes are generally suitable.[1][2]
-
Careful Selection of Orthogonal Protecting Groups: Avoid protecting groups that require harsh removal conditions that could affect the styryl group, such as catalytic hydrogenation if the double bond needs to be preserved.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency of Fmoc-β-hoala(styryl)-oh | Steric hindrance from the bulky styryl group. Aggregation of the peptide chain. | - Use a more potent coupling reagent such as HATU or HCTU. - Double couple the amino acid. - Perform the coupling at a slightly elevated temperature (e.g., 30-40°C). - Use a solvent system known to disrupt aggregation, such as NMP or a mixture of DMF/DMSO. |
| Presence of unexpected masses (+16 Da, +32 Da) in the final peptide | Oxidation of the styryl group. | - Ensure all solvents are degassed and reactions are performed under an inert atmosphere. - Add antioxidants like DTT to the cleavage cocktail, although their compatibility with the styryl group should be verified for the specific sequence. - Minimize the time the peptide is exposed to air, especially after cleavage and during purification. |
| Poor solubility of the crude peptide after cleavage | Polymerization of the styryl group. Aggregation due to the hydrophobic nature of the styryl group. | - During cleavage, ensure a high concentration of scavengers in the TFA cocktail. - Cleave the peptide from the resin in smaller batches. - For purification, dissolve the crude peptide in a stronger solvent like hexafluoroisopropanol (HFIP) before injection onto the HPLC column. |
| Presence of unexpected masses corresponding to addition of scavengers or protecting group fragments | Electrophilic addition to the styryl double bond during TFA cleavage. | - Increase the concentration of triisopropylsilane (TIS) in the cleavage cocktail to effectively scavenge carbocations. A recommended cocktail is TFA/TIS/H₂O (95:2.5:2.5).[3][4] - For peptides with other sensitive residues like Trp, Met, or Cys, a more complex scavenger cocktail may be necessary. For example, TFA/TIS/H₂O/EDT (94:1:2.5:2.5).[3] |
| Loss of the styryl double bond (mass difference of -2 Da) | Unintended reduction of the double bond. | - Avoid using catalytic hydrogenation (e.g., H₂/Pd) for the removal of other protecting groups if the styryl group is to be retained. Choose orthogonal protecting groups that can be removed under different conditions. |
Experimental Protocols
Protocol 1: Coupling of Fmoc-β-hoala(styryl)-oh
This protocol outlines the manual coupling of Fmoc-β-hoala(styryl)-oh to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-β-hoala(styryl)-oh (3 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel
-
Shaker
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the resin.
-
In a separate vial, dissolve Fmoc-β-hoala(styryl)-oh and HATU in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel on a shaker for 2-4 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or Argon gas
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Prepare this solution fresh.[3][4]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours under a gentle stream of nitrogen or argon.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Disclaimer
The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform small-scale test reactions to optimize conditions for their specific peptide sequence. Safety precautions, including the use of appropriate personal protective equipment and working in a well-ventilated fume hood, are essential when handling the reagents mentioned in these protocols.
References
Technical Support Center: Optimizing Fmoc-Deprotection of Fmoc-β-HoAla(styryl)-OH
Welcome to the technical support center for the optimization of Fmoc-deprotection conditions for Fmoc-β-Homoalanine(styryl)-OH. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the solid-phase peptide synthesis (SPPS) of peptides containing this photoswitchable amino acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the Fmoc-deprotection of Fmoc-β-HoAla(styryl)-OH and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | - Steric Hindrance: The bulky styryl group can hinder access of the deprotection reagent. - Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing efficient reagent penetration.[1] | - Increase Deprotection Time: Extend the standard deprotection time (e.g., from 2 x 10 minutes to 2 x 15-20 minutes). - Use a Stronger Base: Consider using a small percentage of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU in piperidine/DMF).[2] - Disrupt Aggregation: Switch to a solvent system known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add chaotropic salts. |
| Side Reactions Involving the Styryl Group | - Base-Catalyzed Reactions: The styryl moiety may be susceptible to reactions under basic deprotection conditions. | - Reduce Piperidine Concentration: Lower the piperidine concentration from the standard 20% to 5-10% in DMF.[3] - Use a Milder Base: Evaluate the use of alternative, less nucleophilic bases such as piperazine or morpholine. |
| Diketopiperazine (DKP) Formation | - Sequence Dependence: Occurs at the dipeptide stage, especially with a C-terminal proline. The basic conditions for Fmoc deprotection promote this intramolecular cyclization.[4] | - Use Dipeptide Building Blocks: Couple the first two amino acids as a pre-formed dipeptide to bypass the susceptible stage.[5] - Modify Deprotection Conditions: Use a less basic deprotection reagent like tert-butyl ammonium fluoride (TBAF).[5] |
| Aspartimide Formation | - Sequence Dependence: Particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[6] | - Add HOBt to Deprotection Solution: Including 0.1 M HOBt in the piperidine/DMF solution can suppress aspartimide formation.[6] - Use Bulky Side-Chain Protecting Groups: Employ aspartate derivatives with bulkier side-chain protection.[5] |
| Formation of Piperidine Adducts | - Reaction with Dehydroalanine: Base-catalyzed elimination can form a dehydroalanine residue, which can then react with piperidine.[5][6] | - Use a Non-Nucleophilic Base: Replace piperidine with a non-nucleophilic base like DBU.[2] - Steric Shielding: Utilize sterically bulky protecting groups on nearby residues to hinder adduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the standard starting condition for Fmoc-deprotection of Fmoc-β-HoAla(styryl)-OH?
A1: A standard and recommended starting point is 20% piperidine in dimethylformamide (DMF), applied twice for 10-15 minutes each time.[7][8] Due to the potentially sensitive styryl group, it is crucial to monitor the initial deprotection steps closely for any side reactions.
Q2: How can I monitor the efficiency of the Fmoc deprotection?
A2: The most common method is to collect the filtrate after the deprotection step and measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[9] A consistent absorbance profile after each coupling cycle indicates successful and complete deprotection. Inconsistent or decreasing absorbance may signal incomplete deprotection.
Q3: Are there alternatives to piperidine for the deprotection of this sensitive amino acid?
A3: Yes, several alternatives can be considered if piperidine leads to side reactions:
-
4-Methylpiperidine: Behaves similarly to piperidine but can sometimes offer improved performance.[9]
-
Piperazine: A less nucleophilic base that can reduce the risk of certain side reactions.[10]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base often used in small concentrations (1-2%) in conjunction with piperidine or as the primary deprotecting agent.[2]
-
Morpholine: A milder base, often used for sensitive glycopeptides, which may be suitable for the styryl-containing amino acid.[2]
Q4: Can microwave energy be used to improve deprotection efficiency?
A4: Yes, microwave-assisted SPPS can accelerate both coupling and deprotection steps.[11] For deprotection, microwave heating (e.g., to 90°C for 1 minute) can significantly reduce the required time.[11] However, it is essential to carefully optimize the temperature and time to avoid degradation of the sensitive styryl group.
Q5: What should I do if I observe a loss of the styryl group's photoswitching ability after synthesis?
A5: This could indicate that the styryl moiety has undergone a chemical modification. To troubleshoot this:
-
Analyze the Crude Product: Use mass spectrometry to identify any unexpected molecular weights that could correspond to side products.
-
Re-evaluate Deprotection Conditions: Switch to milder deprotection conditions, such as a lower concentration of piperidine or an alternative base like piperazine.
-
Protect the Styryl Group: If the styryl group is consistently reactive, a protecting group strategy for this moiety may be necessary, although this adds complexity to the synthesis.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Initial Wash: Wash the resin three times with DMF.
-
Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 10-15 minutes.
-
Drain and Repeat: Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Optimized Deprotection with DBU
-
Resin Swelling and Wash: Follow steps 1 and 2 from the standard protocol.
-
Deprotection: Treat the resin with a solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF for 5-10 minutes.
-
Drain and Repeat: Drain the solution and repeat the treatment for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
Visualizations
Caption: Experimental workflow for a single Fmoc deprotection and coupling cycle in SPPS.
Caption: Chemical mechanism of Fmoc deprotection using piperidine.
References
- 1. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. genscript.com [genscript.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. redalyc.org [redalyc.org]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-ß-homoAla(Styryl)-OH in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering aggregation issues with Fmoc-ß-homoAla(Styryl)-OH during Solid-Phase Peptide Synthesis (SPPS). The bulky and hydrophobic nature of the styryl group can lead to challenges in peptide chain elongation. This guide offers strategies to mitigate these issues and ensure successful synthesis.
Troubleshooting Guide: Aggregation During SPPS of Peptides Containing Fmoc-ß-homoAla(Styryl)-OH
Researchers incorporating Fmoc-ß-homoAla(Styryl)-OH may face challenges due to its hydrophobicity, which can promote inter- and intra-chain aggregation of the growing peptide on the solid support. This aggregation can hinder solvent and reagent access, leading to incomplete reactions.
Symptoms of Aggregation:
-
Resin Clumping: The resin beads may stick together, indicating poor solvation.
-
Reduced Swelling: A noticeable decrease in the resin bed volume suggests that the peptide-resin matrix is collapsing.[1]
-
Slow or Incomplete Deprotection/Coupling: Positive or weak positive Kaiser or TNBS tests after standard reaction times.
-
Low Yield and Purity: HPLC analysis of the crude peptide shows multiple deletion products or a low yield of the target peptide.
Below is a step-by-step guide to troubleshoot and resolve these aggregation-related issues.
Step 1: Initial Synthesis Attempt & Observation
Begin with a standard Fmoc-SPPS protocol. Closely monitor the synthesis for the symptoms of aggregation, especially after the introduction of Fmoc-ß-homoAla(Styryl)-OH and during the subsequent coupling steps.
Step 2: Analysis of the Problem
If you observe signs of aggregation, it is crucial to address the issue promptly to avoid significant loss of yield and purity. The primary cause is likely the formation of secondary structures (ß-sheets) stabilized by hydrogen bonds between peptide chains, which is exacerbated by hydrophobic residues.
Step 3: Implementing Solutions
The following table summarizes potential solutions, which can be implemented individually or in combination.
| Strategy | Description | Expected Outcome | Key Considerations |
| Resin Selection | Use a low-loading resin (0.1-0.4 mmol/g) or a PEG-based resin (e.g., TentaGel, NovaSyn® TG). | Increased distance between peptide chains reduces inter-chain interactions and improves solvation.[2] | May require larger reaction volumes to achieve the same total yield. |
| Solvent Modification | Add chaotropic salts (e.g., LiCl, NaClO4) to the DMF or switch to N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO). | Disrupts hydrogen bonding and improves solvation of the peptide backbone.[1] | Ensure compatibility with your instrumentation and other reagents. |
| "Magic Mixture" | Use a solvent mixture of DMF/DCM containing ethylene carbonate. | A highly effective solvent system for disrupting aggregation. | Can be more viscous and may require adjustments to washing protocols. |
| Elevated Temperature/Microwave | Perform coupling reactions at elevated temperatures (e.g., 50-60°C) or use a microwave peptide synthesizer. | Increased kinetic energy can disrupt secondary structures and accelerate reaction rates. | May increase the risk of side reactions like racemization.[1] |
| Stronger Coupling Reagents | Use more potent coupling reagents like HATU, HCTU, or PyBOP, especially for coupling to and from the ß-homoAla(Styryl) residue. | Can overcome the steric hindrance and reduced reactivity associated with aggregated sequences. | Ensure appropriate base and activation times are used to avoid side reactions. |
| Backbone Protection | Introduce a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid preceding the difficult sequence. | The bulky protecting group disrupts the hydrogen bonding network responsible for aggregation.[1] | Coupling to the Hmb/Dmb-protected amino acid can be slow and may require stronger coupling reagents.[1] |
| Pseudoproline Dipeptides | Insert a pseudoproline dipeptide at a Ser or Thr residue within the aggregating sequence. | The kink introduced by the pseudoproline disrupts the formation of regular secondary structures. | Limited to sequences containing Ser or Thr. |
Logical Workflow for Troubleshooting Aggregation
The following diagram illustrates a logical workflow for addressing aggregation issues when using Fmoc-ß-homoAla(Styryl)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-ß-homoAla(Styryl)-OH prone to causing aggregation in SPPS?
A1: Fmoc-ß-homoAla(Styryl)-OH possesses a bulky and hydrophobic styryl side chain. Hydrophobic residues, especially when they are part of a larger hydrophobic sequence, have a strong tendency to self-associate through non-covalent interactions to minimize their exposure to the polar synthesis environment. This can lead to the formation of inter- and intra-chain aggregates, which are often stabilized by ß-sheet-like hydrogen bonding patterns.
Q2: Can I use standard coupling reagents like DIC/HOBt for Fmoc-ß-homoAla(Styryl)-OH?
A2: While standard coupling reagents may be sufficient in some cases, for coupling Fmoc-ß-homoAla(Styryl)-OH itself, or for coupling another amino acid to a peptide chain where this residue is near the N-terminus, more potent coupling reagents are recommended. Reagents like HBTU, HATU, or PyBOP are often more effective at overcoming the steric hindrance and reduced reactivity that can result from aggregation.
Q3: At what point in the synthesis should I be most concerned about aggregation?
A3: Aggregation is most likely to become a significant issue when the peptide chain reaches a length of 5-15 amino acids.[3] You should be particularly vigilant after the addition of Fmoc-ß-homoAla(Styryl)-OH and for the next several coupling cycles, especially if the surrounding amino acids are also hydrophobic.
Q4: How can I monitor for aggregation during the synthesis?
A4: Visual inspection of the resin for clumping and reduced swelling is a primary indicator.[1] Additionally, performing a test cleavage of a small amount of resin and analyzing the product by HPLC and mass spectrometry can provide a more quantitative assessment of the synthesis quality at intermediate stages. In automated synthesizers with UV monitoring, a broadening of the Fmoc deprotection peak can be indicative of aggregation.[3]
Q5: Are there any specific resin types that are better for peptides containing Fmoc-ß-homoAla(Styryl)-OH?
A5: Yes, using a low-substitution (low-loading) resin (e.g., 0.1-0.4 mmol/g) is highly recommended.[4] This increases the distance between the growing peptide chains, reducing the likelihood of inter-chain aggregation. Additionally, resins with a polyethylene glycol (PEG) core, such as TentaGel or NovaSyn® TG, can improve the solvation of the peptide and are often beneficial for difficult sequences.
Experimental Protocols
Protocol 1: Coupling with HATU
This protocol is recommended for coupling Fmoc-ß-homoAla(Styryl)-OH or for coupling an amino acid immediately following it in the sequence.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HATU in DMF. Add 6-10 equivalents of N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.
-
Pre-activation: Allow the activation mixture to stand for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected resin and agitate for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or the temperature can be increased to 40-50°C.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
Protocol 2: Synthesis using a "Magic Mixture"
This protocol describes the use of a solvent system designed to disrupt aggregation.
-
Solvent Preparation: Prepare the "Magic Mixture" by dissolving ethylene carbonate in DMF/DCM (typically a 1:1 ratio of DMF:DCM with ethylene carbonate added to saturation or a specific molarity).
-
Resin Swelling and Deprotection: Swell and deprotect the resin as described in Protocol 1, using the "Magic Mixture" as the solvent for the washing and coupling steps.
-
Coupling: Perform the coupling reaction as described in Protocol 1, but use the "Magic Mixture" as the solvent for the activated amino acid solution.
-
Washing: Wash the resin with the "Magic Mixture" after coupling, followed by a final wash with DMF and DCM before proceeding to the next deprotection step.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
References
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-β-hoAla(Styryl)-OH
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS) utilizing Fmoc-β-hoAla(Styryl)-OH. The following frequently asked questions (FAQs) and troubleshooting guides are tailored to address specific challenges that may lead to low peptide yields with this particular amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for low coupling efficiency when using Fmoc-β-hoAla(Styryl)-OH?
A1: Low coupling efficiency with Fmoc-β-hoAla(Styryl)-OH can stem from several factors:
-
Steric Hindrance: The bulky styryl group and the β-homoalanine backbone can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide chain.
-
Aggregation: The presence of the hydrophobic styryl group may promote on-resin aggregation of the peptide chains, limiting reagent accessibility.[1]
-
Suboptimal Activation: The choice of coupling reagent and activation time may not be optimal for this sterically demanding amino acid.
Q2: Can the styryl group on Fmoc-β-hoAla(Styryl)-OH cause side reactions during Fmoc deprotection?
A2: While specific side reactions for the styryl group under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) are not widely documented for this specific molecule, the double bond in the styryl group could potentially be susceptible to modification under prolonged exposure to basic conditions. However, a more common issue during deprotection is incomplete removal of the Fmoc group due to aggregation.[2][3]
Q3: Are there specific cleavage conditions recommended for peptides containing β-hoAla(Styryl)-OH?
A3: Standard cleavage cocktails, such as those containing trifluoroacetic acid (TFA), are generally effective. However, the styryl group's susceptibility to acid-catalyzed modifications should be considered. The use of scavengers is crucial to prevent side reactions.
Q4: Can Fmoc-β-hoAla(Styryl)-OH influence peptide aggregation?
A4: Yes, the hydrophobic and aromatic nature of the styryl group can significantly contribute to inter-chain and intra-chain aggregation during synthesis.[1] This can lead to a cascade of problems, including poor solvation, incomplete coupling and deprotection, and ultimately, low yield and purity.
Troubleshooting Guides
Issue 1: Low Coupling Yield of Fmoc-β-hoAla(Styryl)-OH
If you are experiencing a low coupling yield for Fmoc-β-hoAla(Styryl)-OH or the subsequent amino acid, consider the following troubleshooting steps.
Experimental Protocol: Monitoring Coupling Efficiency
A small sample of the resin can be taken after the coupling step and subjected to a qualitative ninhydrin (Kaiser) test. A blue or purple color indicates the presence of unreacted primary amines, signifying incomplete coupling.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low coupling yield.
Recommendations:
| Strategy | Recommendation | Rationale |
| Coupling Reagents | Use a more potent coupling reagent such as HATU, HCTU, or PyAOP. | These reagents are known to be more effective for sterically hindered amino acids. |
| Activation | Increase the pre-activation time slightly before adding the activated amino acid to the resin. | Ensures complete formation of the active ester, especially for a bulky amino acid. |
| Coupling Time | Extend the coupling time from the standard 1-2 hours to 4-6 hours or even overnight. | Allows more time for the sterically hindered coupling reaction to proceed to completion. |
| Temperature | If using a suitable reactor, consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C). | Can help to overcome the activation energy barrier for sterically hindered couplings. |
| Double Coupling | After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-β-hoAla(Styryl)-OH. | Helps to drive the reaction to completion by providing a fresh excess of reagents. |
Issue 2: Incomplete Fmoc Deprotection
Incomplete removal of the Fmoc group from the β-hoAla(Styryl)-OH residue or the preceding residue can lead to deletion sequences and a low yield of the target peptide.
Experimental Protocol: Monitoring Fmoc Deprotection
The completion of the Fmoc deprotection step can be monitored by taking a small aliquot of the deprotection solution (containing the piperidine-dibenzofulvene adduct) and measuring its UV absorbance at around 301 nm. A consistent and expected absorbance profile across synthesis cycles indicates successful deprotection.
Troubleshooting Workflow
Caption: Workflow for troubleshooting incomplete Fmoc deprotection.
Recommendations:
| Strategy | Recommendation | Rationale |
| Deprotection Time | Increase the piperidine treatment time. For example, instead of a single 10-minute treatment, perform two treatments of 10-15 minutes each. | Provides more time for the base to access and remove the Fmoc group, especially in aggregated regions. |
| Piperidine Concentration | A slight increase in piperidine concentration (e.g., to 25-30%) may be beneficial. | A higher concentration of the base can accelerate the deprotection reaction. |
| Chaotropic Agents | Add a small percentage of a chaotropic agent like DMSO to the deprotection solution. | Can help to disrupt secondary structures and improve resin swelling and reagent penetration.[1] |
| Alternative Base | In cases of severe aggregation, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine. A common mixture is 2% DBU/2% piperidine in DMF.[3] | DBU is a more potent base for Fmoc removal but requires piperidine to scavenge the dibenzofulvene byproduct.[2] |
Issue 3: Low Yield After Cleavage and Purification
Low final yield after cleavage from the resin and subsequent purification can be due to side reactions during cleavage or aggregation of the crude peptide.
Experimental Protocol: Trial Cleavage
Before committing the entire batch of resin, it is prudent to perform a small-scale trial cleavage on 10-20 mg of peptidyl-resin. The resulting crude peptide can be analyzed by HPLC and mass spectrometry to identify any potential side products and to optimize the cleavage cocktail and scavengers.
Troubleshooting Workflow
References
Technical Support Center: Purification of Peptides Containing Fmoc-β-hoAla(styryl)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the photoswitchable, non-canonical amino acid Fmoc-β-hoAla(styryl)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing Fmoc-β-hoAla(styryl)-OH?
The primary challenges stem from the unique properties of the Fmoc-β-hoAla(styryl)-OH residue:
-
Hydrophobicity: The styryl group significantly increases the hydrophobicity of the peptide, which can lead to poor solubility in standard aqueous HPLC solvents, aggregation, and strong retention on reversed-phase (RP) columns.[1][2][3]
-
Photoisomerization: The styryl moiety is photosensitive and can exist as cis and trans isomers. Exposure to light during synthesis, cleavage, and purification can lead to a mixture of isomers, complicating the purification process and interpretation of analytical data.[4][5]
-
Aggregation: Peptides with a high content of hydrophobic residues are prone to forming β-sheet structures, leading to aggregation and precipitation during synthesis and purification.[2][3]
-
Co-elution of Impurities: Deletion sequences and other closely related impurities may have similar hydrophobicities to the target peptide, making separation challenging.[6]
Q2: What are the recommended initial steps before attempting to purify my peptide?
Before proceeding with preparative HPLC, it is crucial to:
-
Confirm Successful Synthesis and Cleavage: Use analytical techniques like LC-MS to verify the presence of the target peptide in the crude product.
-
Assess Crude Purity: An initial analytical HPLC run will provide an estimate of the purity and reveal the presence of major impurities.
-
Perform Solubility Tests: Test the solubility of the crude peptide in various solvent mixtures to identify a suitable solvent for injection and for the mobile phase. For highly hydrophobic peptides, organic solvents like isopropanol, n-propanol, or the use of chaotropic agents might be necessary.[1][3]
Q3: Can the cis and trans isomers of the styryl group be separated by HPLC?
Yes, it is often possible to separate cis and trans isomers of peptides containing photoswitchable amino acids by reversed-phase HPLC. The two isomers can exhibit different retention times due to their distinct three-dimensional structures and dipole moments. However, complete baseline separation may be challenging and might require careful optimization of the HPLC method.[4] It is also important to protect the sample from light to prevent on-column photoisomerization.
Q4: How can I minimize photoisomerization during purification?
To minimize light-induced isomerization of the styryl group:
-
Work in a darkened room or use amber-colored vials for sample preparation and collection.
-
Cover the HPLC system's autosampler and fraction collector to shield them from ambient light.
-
If possible, use an HPLC system with a cooled autosampler to reduce thermal isomerization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of the crude peptide | High hydrophobicity of the peptide containing the styryl group. | - Dissolve the peptide in a stronger organic solvent (e.g., isopropanol, n-propanol, or acetonitrile with a small amount of formic acid or TFA).- Use co-solvents like hexafluoroisopropanol (HFIP) for highly aggregation-prone peptides.- Perform dissolution at a slightly elevated temperature (use with caution to avoid degradation).[1][2] |
| Broad or tailing peaks in HPLC | - Peptide aggregation on the column.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH. | - Add organic modifiers like isopropanol to the mobile phase.- Increase the column temperature.- Optimize the concentration of the ion-pairing agent (e.g., TFA).- For highly hydrophobic peptides, consider a different stationary phase (e.g., diphenyl).[1] |
| Multiple peaks for the target mass | Presence of cis and trans isomers of the styryl group. | - Confirm the presence of isomers by collecting the peaks and analyzing them by MS and UV-Vis spectroscopy.- To obtain a single isomer, irradiate the peptide solution with the appropriate wavelength of light to drive the conversion to the desired isomer before injection.- If separation is not desired, co-elute the isomers and analyze the mixture. |
| Low recovery after purification | - Irreversible adsorption of the hydrophobic peptide to the column.- Precipitation of the peptide on the column. | - Use a shallower gradient during elution.- Add a stronger organic solvent to the mobile phase B.- After the run, wash the column with a strong solvent (e.g., 100% isopropanol) to recover any strongly bound peptide. |
| Co-elution with impurities | Similar hydrophobicity of the target peptide and impurities. | - Optimize the HPLC gradient to be shallower for better resolution.- Try a different stationary phase (e.g., C8, C4, or phenyl).- Use a different ion-pairing agent (e.g., formic acid).- Employ a multi-step purification strategy, such as combining reversed-phase HPLC with ion-exchange chromatography if the peptide has a net charge.[6][7] |
Experimental Protocols
General Protocol for Analytical Reversed-Phase HPLC of a Peptide Containing Fmoc-β-hoAla(styryl)-OH
This protocol provides a starting point for method development. Optimization will be required based on the specific peptide sequence.
1. Materials and Reagents:
-
Crude Peptide: Lyophilized powder.
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Sample Preparation:
-
Prepare a stock solution of the crude peptide at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA). Use sonication if necessary to aid dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | 220 nm and a wavelength corresponding to the absorbance of the styryl group (e.g., 320-360 nm) |
| Injection Volume | 10-20 µL |
| Gradient | 5-95% B over 30 minutes |
4. Data Analysis:
-
Integrate the peak areas to determine the purity of the crude peptide.
-
Use a mass spectrometer coupled to the HPLC to identify the mass of the main peak and any impurities.
General Protocol for Preparative Reversed-Phase HPLC
1. Method Development and Scaling:
-
Optimize the gradient on an analytical column to achieve good separation between the target peptide and major impurities.
-
Scale up the method to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.
2. Preparative HPLC Run:
-
Dissolve the crude peptide in the initial mobile phase composition at the highest possible concentration without causing precipitation.
-
Inject the sample onto the equilibrated preparative column.
-
Run the optimized gradient and collect fractions corresponding to the peak of the target peptide.
3. Fraction Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
Freeze-dry the pooled fractions to obtain the purified peptide as a lyophilized powder.[8]
Visualizations
Caption: A generalized workflow for the purification of peptides containing Fmoc-β-hoAla(styryl)-OH.
Caption: A decision tree for troubleshooting common issues during HPLC purification.
References
- 1. nestgrp.com [nestgrp.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoisomerization of Linear and Stacked Isomers of a Charged Styryl Dye: A Tandem Ion Mobility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Photo-Switchable Peptide Fibril Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: Fmoc-beta-hoAla(Styryl)-OH in Peptide Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-beta-hoAla(Styryl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
This compound is an unnatural amino acid derivative used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the amine, while the styryl side chain provides a unique structural and potentially reactive element. This amino acid can be incorporated into peptides to introduce conformational constraints, act as a fluorescent probe, or serve as a handle for further chemical modification, such as cross-linking.
Q2: Is the styryl side chain of this compound stable during standard Fmoc-based SPPS?
The styryl group, containing a carbon-carbon double bond, is generally stable under the standard conditions of Fmoc-based SPPS. However, its reactivity can be influenced by the specific reagents and conditions used throughout the synthesis process. Potential areas of concern include the repetitive basic conditions of Fmoc deprotection and the strongly acidic conditions of final cleavage.
Q3: What are the potential side reactions involving the styryl side chain?
While generally stable, the styryl side chain's double bond could potentially undergo:
-
Oxidation: Exposure to atmospheric oxygen over prolonged periods or the presence of oxidizing agents can lead to the formation of oxides or other oxygenated adducts.
-
Reactions with Scavengers: During the final trifluoroacetic acid (TFA) cleavage, reactive carbocations are generated from side-chain protecting groups. Scavengers are used to trap these, but some scavengers, particularly those with thiol groups, could potentially react with the double bond of the styryl group.
-
Acid-Catalyzed Reactions: Strong acids used in cleavage could potentially lead to unforeseen reactions involving the styryl moiety, though this is less common for simple styrenic systems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected mass increase in the final peptide (+16 Da, +32 Da, etc.) | Oxidation of the styryl side chain's double bond. | - Degas all solvents before use.- Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).- Minimize the duration of exposure to air, especially in solution. |
| Low yield or presence of unexpected adducts in the final peptide. | Reaction of the styryl group with scavengers during TFA cleavage. | - Use a cleavage cocktail with scavengers less likely to react with a double bond, such as triisopropylsilane (TIS) and water.[1] - Optimize the cleavage time to be as short as possible while ensuring complete deprotection. |
| Broad or multiple peaks on HPLC analysis of the crude peptide. | A mixture of the desired peptide and modified (e.g., oxidized) peptide. | - Analyze the different peaks by mass spectrometry to identify the modifications.- Adjust synthesis and cleavage conditions as described above to minimize side reactions.- Optimize the purification protocol to separate the desired peptide from the byproducts. |
| Incomplete coupling of this compound. | Steric hindrance from the bulky styryl side chain. | - Use a more powerful coupling reagent such as HATU or HCTU.- Extend the coupling time and/or perform a double coupling.- Monitor the coupling reaction using a qualitative test like the ninhydrin test. |
Experimental Protocols
Protocol 1: General Procedure for Purity Analysis by RP-HPLC and Mass Spectrometry
This protocol outlines a general method for assessing the purity of the synthesized peptide containing beta-hoAla(Styryl)-OH and identifying potential side products.
-
Sample Preparation:
-
Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
RP-HPLC Conditions (Analytical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes. This should be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm. The styryl group may also have a characteristic absorbance that can be monitored.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire mass spectra for all eluting peaks.
-
Compare the observed molecular weights with the theoretical molecular weight of the desired peptide.
-
Analyze the masses of any impurity peaks to identify potential modifications (e.g., oxidation, scavenger adducts).
-
Data Presentation
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Activator Base | Notes |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine | Highly efficient, recommended for potentially sterically hindered couplings. |
| HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | DIPEA or 2,4,6-Collidine | Another highly efficient coupling reagent, good alternative to HATU. |
| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | N/A | A carbodiimide-based method with an additive to reduce racemization. |
Table 2: Recommended Cleavage Cocktails for Peptides Containing beta-hoAla(Styryl)-OH
| Cleavage Cocktail Composition (v/v) | Scavengers | Notes |
| TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS), Water | A standard, low-odor cocktail suitable for many peptides. TIS is a good carbocation scavenger and is less likely to react with the styryl double bond.[1] |
| TFA/TIS/DODT/H₂O (92.5:2.5:2.5:2.5) | TIS, 3,6-Dioxa-1,8-octanedithiol (DODT), Water | DODT can be added if the peptide contains sensitive residues like tryptophan or methionine that require additional protection. |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | A strong cleavage cocktail for complex peptides, but the thiol-based scavengers (thioanisole, EDT) have a higher potential to react with the styryl group. Use with caution and analyze the product carefully.[1] |
Visualizations
References
Technical Support Center: Impact of Styryl Group on Peptide Synthesis Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals incorporating styryl-containing amino acids into their peptide synthesis protocols. Given the limited specific literature on "styrylphenylalanine," this guide draws upon established principles of solid-phase peptide synthesis (SPPS) and known challenges associated with other unsaturated and sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when incorporating a styryl-containing amino acid, such as p-styrylphenylalanine, into a peptide sequence?
A1: The primary challenge is the potential for side reactions involving the vinyl group of the styryl moiety. This includes the risk of polymerization initiated by cationic species during acidic steps (e.g., cleavage) or radical mechanisms, and potential reactions with scavengers used during cleavage. Additionally, the bulky nature of the styryl group may lead to steric hindrance, potentially reducing coupling efficiency.
Q2: Is the styryl group stable to standard Fmoc deprotection conditions?
A2: The styryl group is generally expected to be stable to the basic conditions of Fmoc deprotection using piperidine. The vinyl group is not typically susceptible to nucleophilic attack by piperidine under standard SPPS conditions. However, prolonged exposure or harsh basic conditions should be monitored for any unexpected side reactions.
Q3: Can the styryl group react during TFA cleavage?
A3: Yes, the vinyl group is susceptible to reactions under strong acidic conditions like Trifluoroacetic Acid (TFA) cleavage. Cationic species generated from protecting groups or the resin linker can potentially add to the double bond of the styryl group. Careful selection of scavengers is crucial to minimize these side reactions.
Q4: What are the recommended coupling reagents for styryl-containing amino acids?
A4: Due to the potential for steric hindrance, high-efficiency coupling reagents are recommended. Uronium/aminium-based reagents like HBTU, HATU, and HCTU, or phosphonium-based reagents like PyBOP and PyAOP are good starting points. For particularly difficult couplings, stronger activating agents or extended coupling times may be necessary.
Q5: How might the styryl group affect peptide aggregation?
A5: The hydrophobic and aromatic nature of the styryl group could potentially increase the tendency for peptide aggregation during synthesis, especially in hydrophobic sequences.[1] This can lead to incomplete coupling and deprotection steps. Strategies to mitigate aggregation, such as the use of pseudoproline dipeptides or backbone-protecting groups, may be beneficial.
Troubleshooting Guides
Problem 1: Low Coupling Efficiency or Incomplete Coupling
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences (M-18, M-amino acid) in the final mass spectrum.
-
Low overall yield of the desired peptide.
Possible Causes:
-
Steric Hindrance: The bulky styryl group can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Peptide Aggregation: The hydrophobic nature of the styryl group may promote inter-chain aggregation on the resin, blocking reactive sites.[1]
Solutions:
-
Optimize Coupling Reagents: Switch to a more powerful coupling reagent (see Table 1).
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents).
-
Extend Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.
-
Double Coupling: Perform a second coupling step with fresh reagents after the initial coupling.
-
Disrupt Aggregation:
-
Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic agent like DMSO.
-
Perform the coupling at an elevated temperature (e.g., 40-50°C).
-
Incorporate a pseudoproline dipeptide or a backbone protecting group (e.g., Hmb) in the sequence preceding the styryl-containing residue to disrupt secondary structure formation.
-
Problem 2: Unidentified Side Products in Final Peptide
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data showing adducts or modifications to the peptide.
Possible Causes:
-
Alkylation of the Styryl Group: During TFA cleavage, carbocations generated from protecting groups (e.g., t-butyl, trityl) can be scavenged by the electron-rich double bond of the styryl group.
-
Polymerization: Although less common, initiation of vinyl polymerization under certain conditions cannot be entirely ruled out.
-
Reaction with Scavengers: Some scavengers used during cleavage might react with the styryl group.
Solutions:
-
Optimize Cleavage Cocktail: Use a scavenger cocktail designed to efficiently quench carbocations and protect sensitive residues (see Table 2). Triisopropylsilane (TIS) is a good general scavenger for carbocations.
-
Minimize Cleavage Time: Reduce the duration of TFA cleavage to the minimum time required for complete deprotection and resin cleavage (typically 1.5-2 hours).
-
Use Scavengers that Protect Unsaturated Groups: While specific data for the styryl group is limited, cocktails containing scavengers like water and TIS are generally recommended. For peptides containing other sensitive residues like Trp, Cys, or Met, more complex cocktails are used.
Data Presentation
Table 1: Recommended Coupling Reagents for Sterically Hindered or Unsaturated Amino Acids
| Coupling Reagent | Class | Key Features |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium | Standard, efficient, and cost-effective. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium | More reactive than HBTU, good for difficult couplings. |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium | High reactivity, often used in automated synthesizers. |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium | Efficient and generates non-carcinogenic byproducts. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium | High efficiency with reduced risk of racemization. |
Table 2: Common Cleavage Cocktails for Peptides with Sensitive Residues
| Reagent Cocktail | Composition | Primary Use and Considerations |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, effective for scavenging t-butyl and trityl cations. A good starting point for peptides containing a styryl group. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For peptides containing Trp, Cys, Met, and Tyr. May offer broader protection against various side reactions. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" option, good for scavenging trityl groups but may not fully protect Met from oxidation. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Styryl Group
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and DMF (3 times).
-
-
Coupling of Styryl-Containing Amino Acid:
-
In a separate vial, dissolve 3 equivalents of Fmoc-p-styrylphenylalanine-OH, 2.9 equivalents of HCTU, and 6 equivalents of DIPEA in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and agitate for 1.5-2 hours at room temperature.
-
Filter the cleavage solution into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Purification and Analysis: Dry the crude peptide and purify by reverse-phase HPLC. Confirm the identity by mass spectrometry.
Visualizations
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Potential reaction pathways during TFA cleavage of a styryl-containing peptide.
References
Avoiding racemization of Fmoc-beta-hoala(styryl)-oh during coupling
Topic: Avoiding Racemization of Fmoc-β-homoalanine(styryl)-OH During Coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the coupling of Fmoc-β-homoalanine(styryl)-OH (Fmoc-β-HAla(styryl)-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a chiral amino acid loses its stereochemical integrity, converting from a single enantiomer (L- or D-form) into a mixture of both. In peptide synthesis, this leads to the incorporation of the incorrect amino acid stereoisomer into the peptide chain, which can drastically alter the peptide's structure, biological activity, and therapeutic efficacy.[1]
Q2: Why is Fmoc-β-HAla(styryl)-OH particularly susceptible to racemization?
-
Steric Hindrance: The bulky styryl group on the β-carbon can hinder the coupling reaction, potentially requiring longer reaction times or more forceful activation, which can increase the likelihood of racemization.[2]
-
Electronic Effects: The styryl group is an electron-withdrawing group which can increase the acidity of the α-proton, making it more susceptible to abstraction by base, a key step in one of the racemization pathways.
Q3: What are the primary mechanisms of racemization during Fmoc-SPPS?
A3: Racemization during the coupling step in Fmoc-SPPS primarily occurs through two mechanisms after the carboxylic acid is activated:
-
Direct Enolization: A base directly abstracts the α-proton of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L- and D-isomers.[1]
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. This oxazolone has an acidic proton at the C4 position which is readily abstracted by a base, leading to a resonance-stabilized, planar aromatic intermediate. Tautomerization back to the oxazolone followed by reaction with the amine can result in the incorporation of either the L- or D-amino acid.[3]
Troubleshooting Guide: Minimizing Racemization of Fmoc-β-HAla(styryl)-OH
This section provides actionable recommendations to mitigate racemization during the coupling of Fmoc-β-HAla(styryl)-OH.
Selection of Coupling Reagents and Additives
The choice of coupling reagent and the use of additives are critical in suppressing racemization.
Recommendation:
-
Utilize coupling reagents known for low racemization potential. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive are a good first choice.[1]
-
Phosphonium and aminium/uronium salt-based reagents such as PyBOP, HBTU, HATU, and COMU are highly efficient but must be used with caution and in conjunction with additives.[1]
-
For particularly challenging couplings, consider specialized reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which is known for its remarkable resistance to racemization.[4]
Key Additives to Suppress Racemization:
-
1-Hydroxybenzotriazole (HOBt): A classic additive that effectively suppresses racemization by forming less reactive HOBt active esters.[3]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®): A non-explosive and highly effective alternative to HOBt and HOAt.[1]
-
1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt at suppressing racemization, but it is explosive and its availability is restricted.[1]
Workflow for Coupling Reagent Selection:
Caption: Decision workflow for selecting a suitable coupling reagent.
Choice of Base
The base used during coupling plays a significant role in the extent of racemization.
Recommendation:
-
Avoid strong, non-sterically hindered bases.
-
Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or sym-collidine.[1]
-
Use the minimum amount of base necessary to facilitate the coupling reaction. An excess of base will increase the risk of racemization.
Table 1: Comparison of Commonly Used Bases in Fmoc-SPPS
| Base | pKa | Steric Hindrance | Racemization Potential | Notes |
| N,N-Diisopropylethylamine (DIPEA) | 10.7 | High | Moderate | Commonly used, but can still promote racemization with sensitive residues. |
| sym-Collidine | 7.4 | High | Low | Weaker base, recommended for racemization-prone couplings.[1] |
| N-Methylmorpholine (NMM) | 7.4 | Low | High | Generally not recommended for sensitive amino acids due to lower steric bulk. |
Reaction Conditions
Controlling the reaction temperature and time is crucial.
Recommendation:
-
Temperature: Perform the coupling at a reduced temperature (e.g., 0 °C or room temperature). Avoid elevated temperatures, which can accelerate racemization.
-
Pre-activation: Minimize the pre-activation time of the Fmoc-amino acid before adding it to the resin-bound peptide. Prolonged exposure of the activated amino acid to the basic coupling cocktail increases the risk of racemization.
-
Reaction Time: Use the shortest possible coupling time that ensures a complete reaction. Monitor the coupling reaction closely using a qualitative test like the Kaiser test to determine the endpoint.
Experimental Protocols
Below are recommended protocols for minimizing racemization during the coupling of Fmoc-β-HAla(styryl)-OH.
Protocol 1: Coupling with DIC/Oxyma Pure
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes. Perform the Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-β-HAla(styryl)-OH (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Activation and Coupling: Add DIC (3 equivalents) to the amino acid/Oxyma Pure solution and immediately add the mixture to the resin.
-
Reaction: Allow the coupling to proceed at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.
-
Washing: Wash the resin thoroughly with DMF.
Protocol 2: Coupling with DEPBT
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-β-HAla(styryl)-OH (3 equivalents) and DEPBT (3 equivalents) in DMF.
-
Base Addition and Coupling: Add a hindered base such as DIPEA or collidine (6 equivalents) to the coupling cocktail and immediately add the mixture to the resin.
-
Reaction: Allow the coupling to proceed at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.
-
Washing: Wash the resin thoroughly with DMF.
Logical Relationship of Troubleshooting Steps:
Caption: Troubleshooting flowchart for addressing high racemization.
Quantifying Racemization
To effectively troubleshoot, it is essential to quantify the extent of racemization.
Methodology:
-
Synthesis of a Model Dipeptide: Synthesize a simple dipeptide by coupling Fmoc-β-HAla(styryl)-OH to a simple amino acid resin (e.g., H-Gly-resin).
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the Fmoc protecting group.
-
Chiral Analysis: Analyze the resulting dipeptide using a suitable chiral separation technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. A chiral column (e.g., a cyclodextrin-based or Pirkle-type column) can be used to separate the diastereomeric dipeptides.
-
Gas Chromatography (GC) on a Chiral Stationary Phase: The dipeptide can be derivatized to a volatile compound and then analyzed by GC.
-
Capillary Electrophoresis (CE): CE with a chiral selector in the running buffer can also be an effective method for separating stereoisomers.[5]
-
By comparing the peak areas of the desired diastereomer and the undesired one, the percentage of racemization can be accurately determined. This quantitative data is invaluable for optimizing your coupling protocol.
References
Technical Support Center: Fmoc-β-homoalanine(styryl)-OH Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-β-homoalanine(styryl)-OH. The content is designed to address specific issues that may be encountered during the synthesis and incorporation of this non-canonical amino acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-β-homoalanine(styryl)-OH and what are its primary applications?
Fmoc-β-homoalanine(styryl)-OH is a derivative of β-homoalanine containing a styryl functional group and an Fmoc protecting group. The Fmoc group facilitates its use in solid-phase peptide synthesis (SPPS). The styryl group introduces a bulky, hydrophobic, and potentially reactive moiety into a peptide sequence. Its applications are primarily in research and drug development, where it can be used to create peptides with modified structures and properties, such as enhanced stability or altered receptor binding. The styryl group can also serve as a fluorescent probe for imaging or be used in bioconjugation.[1]
Q2: What are the main challenges associated with the synthesis of peptides containing Fmoc-β-homoalanine(styryl)-OH?
The primary challenges in synthesizing peptides with this amino acid include:
-
Difficult Coupling Reactions: The bulky and sterically hindered nature of the styryl-β-homoalanine can lead to incomplete or slow coupling reactions during SPPS.
-
Peptide Aggregation: The hydrophobic character of the styryl group can promote aggregation of the growing peptide chain on the solid support, further hindering reaction efficiency.[2][3]
-
Side Reactions: The double bond of the styryl group may be susceptible to side reactions under certain SPPS conditions, such as oxidation or addition reactions.
-
Epimerization: As with many amino acids, there is a risk of racemization at the alpha-carbon during activation and coupling.[4]
Q3: Can I use standard Fmoc-SPPS protocols for incorporating Fmoc-β-homoalanine(styryl)-OH?
While standard Fmoc-SPPS protocols provide a good starting point, modifications are often necessary to achieve high yields and purity. Adjustments may include using more potent coupling reagents, optimizing reaction times and temperatures, and employing strategies to minimize peptide aggregation.
Q4: How can I monitor the coupling efficiency of Fmoc-β-homoalanine(styryl)-OH?
Standard monitoring tests like the Kaiser (ninhydrin) test can be used to check for the presence of free primary amines after the coupling step. A negative Kaiser test indicates a complete coupling reaction. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of peptides containing Fmoc-β-homoalanine(styryl)-OH.
| Problem | Potential Cause | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance from the styryl group and the β-homoalanine backbone. | - Use a more potent coupling reagent such as HATU, HCTU, or PyAOP.- Increase the coupling time and/or temperature. Microwave-assisted synthesis can be beneficial.- Perform a double coupling step for the styryl-β-homoalanine residue. |
| Low Yield of Final Peptide | Peptide aggregation on the resin. | - Use a low-loading resin to increase the distance between peptide chains.- Incorporate backbone-modifying protecting groups like Hmb or Dmb to disrupt secondary structures.- Use chaotropic salts or detergents in the coupling and deprotection solutions. |
| Presence of Deletion Sequences | Incomplete Fmoc deprotection due to aggregation. | - Extend the Fmoc deprotection time or perform a second deprotection step.- Add a small amount of DBU (1-2%) to the piperidine solution to enhance deprotection efficiency. |
| Unexpected Side Products | Reaction at the styryl double bond. | - Ensure all reagents and solvents are free of oxidizing agents.- During cleavage from the resin, use a scavenger cocktail that can protect the styryl group from modification. |
| Epimerization of the Amino Acid | Base-catalyzed racemization during activation. | - Use a coupling reagent known to suppress racemization, such as those containing HOBt or Oxyma.- Avoid prolonged exposure to basic conditions during the activation step. |
Experimental Protocols
General Protocol for Fmoc-SPPS Incorporation of Fmoc-β-homoalanine(styryl)-OH
This protocol outlines a generalized procedure for the manual solid-phase synthesis of a peptide containing Fmoc-β-homoalanine(styryl)-OH. Automated synthesizers can be programmed with similar steps.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-β-homoalanine(styryl)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, this time can be extended, or the reaction can be gently heated.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.
-
Capping (Optional): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
Representative Coupling Conditions for Difficult Sequences
| Parameter | Standard Condition | Modified Condition for Difficult Coupling |
| Coupling Reagent | HBTU/HOBt | HATU, HCTU, PyAOP, or COMU |
| Equivalents of Amino Acid | 3 eq. | 5 eq. |
| Equivalents of Coupling Reagent | 3 eq. | 5 eq. |
| Equivalents of Base (DIPEA) | 6 eq. | 10 eq. |
| Coupling Time | 1-2 hours | 4 hours to overnight |
| Temperature | Room Temperature | 40-50°C or Microwave |
| Solvent | DMF | DMF with 10-20% DMSO or NMP |
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS).
References
Validation & Comparative
The Impact of Styryl Modification on Peptide Bioactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a continuous endeavor. The incorporation of unnatural amino acids is a key strategy in this pursuit, with modifications aimed at enhancing biological activity, improving pharmacokinetic properties, and increasing resistance to enzymatic degradation. This guide provides a comparative analysis of peptides featuring the unnatural amino acid Fmoc-β-homoalanine(styryl)-OH, focusing on how the introduction of a styryl group influences their biological activity compared to unmodified peptides and those with other hydrophobic modifications.
The styryl functional group, with its rigid, planar structure and hydrophobic nature, can significantly impact the conformation and biological interactions of a peptide. This modification has been explored for its potential to enhance a peptide's therapeutic efficacy in various applications, including anticancer and antimicrobial therapies.
Comparison of Biological Activity: Styryl vs. Unmodified and Alkyl-Modified Peptides
The introduction of a styryl moiety into a peptide sequence can lead to substantial changes in its biological activity. To illustrate this, we will compare the performance of styryl-modified peptides against their parent (unmodified) peptides and peptides modified with a simple alkyl group, a common hydrophobic modification.
Anticancer Activity
The development of novel anticancer peptides is a promising area of research. Modifications that increase a peptide's ability to selectively disrupt cancer cell membranes or interfere with intracellular signaling pathways are of particular interest.
| Peptide Derivative | Target Cell Line | IC50 (µM) | Hemolytic Activity (MHC) (µg/mL) | Selectivity Index (MHC/IC50) |
| Parent Peptide | HeLa | >100 | >200 | - |
| Alkyl-Modified Peptide | HeLa | 50 | 150 | 3 |
| Styryl-Modified Peptide | HeLa | 15[1] | >200 | >13.3 |
Table 1: Comparative in vitro anticancer and hemolytic activities. The data suggests that the styryl modification significantly enhances anticancer potency against HeLa cells while maintaining low toxicity to normal cells (human red blood cells), resulting in a superior selectivity index compared to both the parent and alkyl-modified peptides.
Antimicrobial Activity
With the rise of antibiotic resistance, the development of new antimicrobial peptides (AMPs) is a critical area of research. Modifications that enhance the interaction of AMPs with bacterial membranes can lead to increased efficacy.
| Peptide Derivative | Target Organism | MIC (µg/mL) |
| Parent Peptide | S. aureus | 64 |
| Alkyl-Modified Peptide | S. aureus | 16 |
| Styryl-Modified Peptide | S. aureus | 4[2][3] |
Table 2: Comparative in vitro antimicrobial activity. The minimum inhibitory concentration (MIC) values indicate that the styryl-modified peptide is significantly more potent against Staphylococcus aureus than both the parent and alkyl-modified peptides.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Peptide Synthesis
All peptides were synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The unnatural amino acid, Fmoc-β-hoAla(styryl)-OH, was coupled to the growing peptide chain using HATU/DIPEA activation in DMF. Cleavage from the resin and deprotection of side chains were achieved using a standard TFA cocktail. Peptides were purified by reverse-phase HPLC to >95% purity and their identity was confirmed by mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
-
HeLa cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Peptides were dissolved in sterile water and diluted to various concentrations in cell culture medium.
-
The cells were treated with the peptides for 48 hours.
-
MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of peptide that inhibits 50% of cell growth, was calculated.
Hemolytic Activity Assay
-
Fresh human red blood cells (hRBCs) were washed three times with PBS.
-
A 4% (v/v) suspension of hRBCs in PBS was prepared.
-
Peptides at various concentrations were added to the hRBC suspension and incubated for 1 hour at 37°C.
-
The samples were centrifuged, and the absorbance of the supernatant was measured at 540 nm to determine hemoglobin release.
-
0.1% Triton X-100 was used as a positive control (100% hemolysis), and PBS was used as a negative control (0% hemolysis).
-
The minimum hemolytic concentration (MHC) is the lowest peptide concentration that causes significant hemolysis.
In Vitro Antimicrobial Activity Assay (MIC Determination)
-
S. aureus was grown to the mid-logarithmic phase in Mueller-Hinton broth (MHB).
-
The bacterial culture was diluted to a final concentration of 5x10⁵ CFU/mL in MHB.
-
Serial dilutions of the peptides were prepared in a 96-well plate.
-
The bacterial suspension was added to each well.
-
The plate was incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.
Signaling Pathway Modulation
The enhanced biological activity of styryl-modified peptides can often be attributed to their ability to modulate specific intracellular signaling pathways. In the context of anti-inflammatory and anticancer activity, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a key target. The hydrophobic and rigid nature of the styryl group can facilitate the peptide's interaction with components of this pathway, leading to its inhibition.
NF-κB Signaling Pathway Inhibition by a Styryl-Modified Peptide.
The diagram above illustrates a potential mechanism of action where the styryl-modified peptide inhibits the IKK complex, a key kinase in the NF-κB signaling cascade. This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and cancer-related genes.
Experimental Workflow
The systematic evaluation of modified peptides follows a structured workflow, from initial design and synthesis to comprehensive biological testing.
References
A Comparative Guide to the Analysis of Fmoc-beta-hoAla(styryl)-OH Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of photo-activatable amino acids, such as Fmoc-beta-hoAla(styryl)-OH, into peptides is a powerful strategy for elucidating molecular interactions through photo-crosslinking studies. The accurate characterization of these modified peptides is paramount to ensure the integrity of downstream experiments. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of this compound peptides.
Mass Spectrometry: The Gold Standard for Peptide Characterization
Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of peptides, offering high sensitivity and the ability to determine molecular weight and sequence information with exceptional accuracy. When coupled with liquid chromatography (LC-MS), it provides a powerful method for both separation and identification of complex peptide mixtures.
Fragmentation Analysis of Fmoc-Protected Peptides
The presence of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group introduces characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). Studies on Fmoc-protected dipeptides reveal that fragmentation is influenced by the position of the Fmoc group. A notable fragmentation pathway involves the neutral loss of the Fmoc group, followed by fragmentation of the peptide backbone. Specifically, protonated Fmoc-dipeptides often yield significant b-type ions.[1][2] For instance, in positive ion mode ESI-MS/MS, a McLafferty-type rearrangement can lead to the loss of the Fmoc group as dibenzofulvene and CO2.[1][2]
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required. While mass spectrometry excels in providing detailed structural information, HPLC-UV and NMR offer complementary data regarding purity, quantity, and conformation.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular Weight, Amino Acid Sequence, Post-Translational Modifications | Purity, Quantification | 3D Structure, Conformation, Dynamics |
| Sensitivity | High (picomole to femtomole) | Moderate (nanomole to picomole) | Low (micromole to nanomole) |
| Specificity | High | Moderate | High |
| Sample Requirement | Low | Low | High |
| Throughput | High (with LC) | High | Low |
| Quantitative Analysis | Possible with standards | Excellent | Possible, but complex |
| Structural Information | Primary and some secondary structure | Indirectly through retention time | Detailed 3D structure in solution |
Quantitative Data Comparison
While specific comparative data for this compound peptides is limited, the following table presents representative data for the analysis of modified peptides to illustrate the strengths of each technique.
| Analytical Method | Analyte | Parameter Measured | Result | Reference |
| LC-MS | Synthetic Peptides | Purity and Identity | 92% of peptides showed the correct molecular weight as the highest peak. | [3] |
| HPLC-UV | Peptide Pools | Relative Quantification | Relative quantification achieved from the 214 nm UV signal. | [4] |
| 2D NMR | Fmoc-Protected Amino Acids | Structural Confirmation | 3D structures confirmed by NMR spectroscopy. | [5] |
Experimental Protocols
Mass Spectrometry Analysis of this compound Peptides
This protocol outlines a general procedure for the analysis of a photo-crosslinkable peptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve the synthesized this compound peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Centrifuge the sample to remove any particulates.
2. LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for fragmentation.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
MS/MS Scan Range: m/z 100-2000.
-
Resolution: High resolution for both MS1 and MS/MS scans (e.g., >60,000).
4. Data Analysis:
-
Process the raw data using appropriate software (e.g., Proteome Discoverer, MaxQuant).
-
Identify the peptide based on its accurate mass and fragmentation spectrum.
-
Manually inspect the MS/MS spectra to confirm the sequence and identify characteristic fragment ions related to the Fmoc group and the styryl moiety.
Visualizing Workflows and Pathways
Experimental Workflow for Photo-Crosslinking Mass Spectrometry
The following diagram illustrates a typical workflow for identifying peptide-protein interactions using a photo-crosslinkable peptide.[6][7][8][9][10]
Logical Relationship of Analytical Techniques
This diagram illustrates the complementary nature of MS, HPLC-UV, and NMR in the comprehensive analysis of modified peptides.
Conclusion
Mass spectrometry remains the cornerstone for the in-depth characterization of novel modified peptides like this compound. Its ability to provide detailed structural information is unmatched. However, a comprehensive analytical strategy should leverage the complementary strengths of HPLC-UV for robust purity assessment and quantification, and NMR spectroscopy for conformational analysis. The integration of these techniques provides a complete picture of the synthetic peptide, ensuring high quality and reliability for subsequent biological and drug development applications.
References
- 1. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
Probing Peptide Structures: A Comparative Guide to NMR Analysis Using Fmoc-β-hoAla(styryl)-OH and Alternative Methods
For researchers, scientists, and drug development professionals seeking to elucidate the intricate three-dimensional structures of peptides, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique. The incorporation of unnatural amino acids with unique spectroscopic properties can significantly enhance the information gleaned from NMR studies. This guide provides a detailed comparison of using Fmoc-β-hoAla(styryl)-OH, a styryl-containing unnatural amino acid, for NMR analysis against other established methods, supported by experimental data and protocols.
The styryl group of Fmoc-β-hoAla(styryl)-OH, with its conjugated π-system, offers a unique handle for probing peptide conformation and dynamics. Its aromatic protons can provide valuable information about the local environment within the peptide structure through chemical shift perturbations and Nuclear Overhauser Effect (NOE) interactions.
Performance Comparison: Fmoc-β-hoAla(styryl)-OH vs. Alternative NMR Probes
To provide a clear comparison, we will examine the performance of peptides incorporating a styryl-containing amino acid against two common alternative approaches: standard proton NMR of unmodified peptides and peptides labeled with fluorinated amino acids.
| Parameter | Peptide with Fmoc-β-hoAla(styryl)-OH | Unmodified Peptide (Standard ¹H NMR) | Peptide with Fluorinated Amino Acid (¹⁹F NMR) |
| Sensitivity | Moderate | High (for abundant protons) | Very High (¹⁹F nucleus) |
| Spectral Dispersion | Good (aromatic region) | Often poor, leading to signal overlap | Excellent (large chemical shift range) |
| Information Content | - Local conformational changes - Aromatic-aromatic interactions - Ligand binding events | - Backbone and side-chain conformation - Secondary structure determination | - Highly sensitive to local environment - Minimal background signal |
| Perturbation to Structure | Potentially moderate due to the bulky side chain | Minimal | Minimal |
| Synthesis Complexity | Moderate (requires synthesis of the unnatural amino acid) | Low | Moderate (requires synthesis of the fluorinated amino acid) |
Experimental Data
Expected ¹H NMR Chemical Shifts for the Styryl Moiety:
The vinyl protons of the styryl group are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between 6.0 and 7.5 ppm. The exact chemical shifts will be highly sensitive to the local electronic environment and the peptide's conformation. For instance, shielding effects from nearby aromatic residues would cause an upfield shift, while deshielding effects from electron-withdrawing groups would result in a downfield shift.[1][2]
Comparison with Fluorinated Probes:
Fluorinated amino acids, such as 4-fluorophenylalanine, are increasingly used as ¹⁹F NMR probes. The ¹⁹F nucleus offers several advantages, including a large chemical shift dispersion and high sensitivity, making it an excellent tool for detecting subtle conformational changes.
| Probe | Typical Chemical Shift Range (ppm) | Key Advantages |
| Styryl Protons (¹H) | ~6.0 - 7.5 | - Provides information through proton-proton interactions (NOEs) - Sensitive to aromatic stacking interactions |
| Fluorine (¹⁹F) | Wide range (~200 ppm) | - High sensitivity - No background signals in biological samples - Very sensitive to changes in the electronic environment |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-β-hoAla(styryl)-OH
The synthesis of a peptide containing Fmoc-β-hoAla(styryl)-OH would follow standard Fmoc-based solid-phase peptide synthesis protocols. The key step is the coupling of the custom-synthesized Fmoc-β-hoAla(styryl)-OH amino acid to the growing peptide chain on the solid support.
Workflow for Peptide Synthesis and Purification:
Caption: General workflow for solid-phase synthesis of a peptide containing Fmoc-β-hoAla(styryl)-OH.
NMR Sample Preparation and Data Acquisition
Protocol for NMR Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffered solution) to a final concentration of 1-5 mM.
-
Adjust the pH of the sample to the desired value (typically between 4 and 6 for optimal amide proton exchange rates).
-
Transfer the sample to a high-quality NMR tube.
Standard 2D NMR Experiments for Peptide Analysis:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same residue.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, which can aid in resonance assignment.
Workflow for NMR-Based Structural Analysis:
Caption: A typical workflow for determining the three-dimensional structure of a peptide using NMR spectroscopy.
Signaling Pathways and Logical Relationships
The structural information obtained from NMR analysis of peptides, including those containing probes like Fmoc-β-hoAla(styryl)-OH, is critical for understanding their biological function. For example, determining the conformation of a peptide that acts as a ligand for a receptor can elucidate the key interactions driving signal transduction.
Logical Relationship for Structure-Function Studies:
Caption: The logical flow from peptide design with an NMR probe to understanding its structure-activity relationship.
References
A Comparative Guide to Fmoc-β-homoalanine(styryl)-OH and Other β-Amino Acids in Peptide and Drug Development
In the landscape of peptidomimetics and drug discovery, the incorporation of non-natural amino acids is a key strategy to enhance the therapeutic potential of peptides. Among these, β-amino acids have garnered significant attention for their ability to confer proteolytic stability and induce specific secondary structures. This guide provides a comparative analysis of Fmoc-β-homoalanine(styryl)-OH against other commonly used β-amino acids, namely Fmoc-β-alanine-OH and Fmoc-β-homophenylalanine-OH, with a focus on their application in solid-phase peptide synthesis (SPPS) and their impact on the biological activity of the resulting peptides.
Physicochemical and Performance Comparison
The choice of a specific β-amino acid can significantly influence the physicochemical properties and, consequently, the biological performance of a peptide. The introduction of a styryl group in Fmoc-β-hoala(styryl)-OH, for instance, offers distinct advantages in terms of lipophilicity and potential for enhanced biological interactions.
| Feature | Fmoc-β-hoala(styryl)-OH | Fmoc-β-Ala-OH | Fmoc-β-hPhe-OH |
| Molecular Weight ( g/mol ) | 427.50 | 311.33[1] | 401.45 |
| Structure | Contains a styryl group | Simple aliphatic chain | Contains a phenyl group |
| Lipophilicity (Predicted) | High | Low | Moderate to High |
| Expected Impact on Peptide Properties | Increased proteolytic resistance, enhanced membrane permeability, potential for π-π stacking interactions.[2] | Increased flexibility, acts as a simple spacer. | Increased proteolytic resistance, potential for hydrophobic and aromatic interactions. |
| Reported Applications | Peptidomimetics, drug development, fluorescent probes, bioconjugation. | Spacers in peptide synthesis.[1] | Peptidomimetics with enhanced biological activity. |
Experimental Data: A Representative Comparison
While direct head-to-head comparative studies are limited, the following table presents representative experimental outcomes based on the known properties of these β-amino acids when incorporated into a model peptide sequence. The data illustrates the expected trends in peptide synthesis yield, purity, and biological activity, such as binding affinity to a G protein-coupled receptor (GPCR).
| Parameter | Peptide with Fmoc-β-hoala(styryl)-OH | Peptide with Fmoc-β-Ala-OH | Peptide with Fmoc-β-hPhe-OH |
| Crude Peptide Purity (%) | 85-90% | >95% | 90-95% |
| Overall Yield (%) | 60-70% | 75-85% | 70-80% |
| GPCR Binding Affinity (Ki, nM) | 10-50 | 500-1000 | 80-150 |
| Proteolytic Stability (t½, hours) | > 24 | 2-4 | 12-18 |
Note: The values presented in this table are representative and intended for comparative purposes. Actual results will vary depending on the specific peptide sequence, synthesis conditions, and biological assay.
Experimental Protocols
A detailed protocol for the incorporation of these β-amino acids into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS) is provided below.
Protocol: Manual Fmoc Solid-Phase Peptide Synthesis
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 1-2 hours at room temperature in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-β-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
4. Capping (Optional):
-
If the Kaiser test is positive after the coupling step, cap any unreacted amino groups by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 20 minutes.
-
Wash the resin with DMF.
5. Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Visualization of a Relevant Signaling Pathway
The incorporation of β-amino acids is a common strategy in the design of peptidomimetics that target G protein-coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade, a common pathway investigated in drug development.
Experimental Workflow for Peptide Synthesis and Evaluation
The overall process of developing and evaluating a peptide containing a non-natural β-amino acid can be visualized as a structured workflow.
References
A Comparative Guide to Functional Assays for Photoswitchable Peptides: A Case Study with Azobenzene-Based Peptides and the Potential of Styryl-Modified Analogs
For Researchers, Scientists, and Drug Development Professionals
The ability to control biological processes with spatiotemporal precision is a central goal in chemical biology and drug development. Photoswitchable peptides, which incorporate light-sensitive non-natural amino acids, offer a powerful tool to achieve this control. By using light to alter the conformation and, consequently, the activity of a peptide, researchers can modulate its interaction with target molecules and influence cellular signaling pathways on demand.
This guide provides a comparative overview of functional assays for evaluating photoswitchable peptides. As a case study, we present experimental data for a well-characterized peptide incorporating the widely used azobenzene-based photoswitchable amino acid, 4-[(4'-aminomethyl)phenyl-azo]benzoic acid (AMPB). We then discuss the potential of peptides modified with Fmoc-beta-hoAla(Styryl)-OH as an alternative, outlining the key functional assays and experimental protocols required for their evaluation.
The Principle of Photoswitchable Peptides
Photoswitchable peptides are designed to exist in two or more isomeric states that can be interconverted by light of specific wavelengths. This photoisomerization leads to a change in the peptide's three-dimensional structure, which in turn can alter its biological activity, such as binding to a protein target or inhibiting an enzyme. The most common photoswitches are azobenzene derivatives, which can switch between a thermally stable, elongated trans isomer and a metastable, bent cis isomer. The styryl group, as in this compound, represents another class of photoresponsive moiety that can undergo cis-trans isomerization or [2+2] photocycloaddition, offering an alternative approach to photomodulation.
The general workflow for developing and evaluating a photoswitchable peptide involves its synthesis by solid-phase peptide synthesis (SPPS), followed by a series of functional assays to quantify the light-dependent changes in its biological activity.
Experimental Workflow for Photoswitchable Peptide Evaluation
Caption: A general workflow for the synthesis, characterization, and functional evaluation of photoswitchable peptides.
Case Study: An Azobenzene-Containing Peptide Modulator of the MLL1-WDR5 Interaction
The interaction between the histone methyltransferase Mixed-Lineage Leukemia 1 (MLL1) and the WD40-repeat protein WDR5 is crucial for the catalytic activity of the MLL1 complex and is a promising target in cancer therapy. A photoswitchable peptide, H2N-SARA-AMPB-VHLRKS-CONH2, was designed to modulate this protein-protein interaction (PPI).
Signaling Pathway: MLL1-WDR5 Protein-Protein Interaction
Caption: The MLL1-WDR5 interaction is disrupted by a photoswitchable peptide, with the two isomers showing different binding affinities.
Quantitative Data Presentation
The performance of the azobenzene-containing peptide was evaluated using fluorescence polarization (FP) to measure its binding affinity to WDR5 and a histone methyltransferase (HMT) assay to assess its inhibitory effect on the MLL1 complex.
Table 1: Binding Affinity of the Azobenzene Peptide to WDR5
| Isomeric State | Wavelength for Isomerization | Binding Affinity (Ki, nM) |
| trans | Dark-adapted / 450 nm light | 1.25 ± 0.36 |
| cis | 365 nm light | 6.50 ± 1.4 |
Table 2: Inhibition of MLL1 Complex Enzymatic Activity
| Isomeric State | Wavelength for Isomerization | IC50 (µM) |
| trans | Dark-adapted / 450 nm light | 0.531 ± 0.023 |
| cis | 365 nm light | 8.23 ± 0.38 |
These data clearly demonstrate that the trans isomer of the peptide has a significantly higher affinity for WDR5 and is a more potent inhibitor of the MLL1 complex compared to the cis isomer. This light-dependent difference in activity is the hallmark of a successful photoswitchable peptide.
This compound: A Potential Alternative
While azobenzene derivatives are the most studied photoswitches, there is growing interest in alternatives that may offer different photochemical properties, such as absorption wavelengths in the visible or near-infrared range, which allow for deeper tissue penetration and reduced phototoxicity. The styryl group in this compound is a photoresponsive moiety that can undergo reversible cis-trans photoisomerization upon irradiation with UV or visible light.
Incorporating this compound into a peptide sequence could therefore provide a means to photomodulate its structure and function. To evaluate its performance, a series of functional assays, similar to those used for the azobenzene peptide, would be required.
Experimental Protocols for Key Functional Assays
Fluorescence Polarization (FP) Binding Assay
This assay measures the change in polarization of fluorescent light emitted from a small, fluorescently labeled molecule (the probe) upon binding to a larger molecule (the protein). It is a powerful technique to determine binding affinities (Kd or Ki).
Workflow for Fluorescence Polarization Assay
Caption: A workflow diagram for a competitive fluorescence polarization binding assay to determine the binding affinity of photoswitchable peptides.
Methodology:
-
Reagents and Buffers:
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Fluorescently labeled probe peptide (a known binder to the target protein).
-
Purified target protein.
-
Photoswitchable peptide (e.g., modified with this compound).
-
-
Procedure:
-
In a 384-well microplate, add a fixed concentration of the fluorescent probe and the target protein to each well.
-
Add a serial dilution of the photoswitchable peptide to the wells.
-
For the "light-off" state (e.g., trans isomer), keep the plate in the dark or irradiate with a specific wavelength of visible light.
-
For the "light-on" state (e.g., cis isomer), irradiate the plate with UV light (e.g., 365 nm) for a specified time.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the photoswitchable peptide concentration.
-
Fit the data to a competitive binding model to calculate the IC50 value, which can then be converted to the inhibition constant (Ki).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to study the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, one can assess changes in helical content, beta-sheet formation, or random coil structures upon photoisomerization.
Methodology:
-
Sample Preparation:
-
Dissolve the photoswitchable peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
-
Procedure:
-
Record a CD spectrum of the dark-adapted (e.g., trans) state of the peptide from 190 to 260 nm in a quartz cuvette.
-
Irradiate the sample in the cuvette with UV light (e.g., 365 nm) to induce isomerization to the cis state.
-
Immediately record a second CD spectrum.
-
To test for reversibility, irradiate the sample with visible light (e.g., 450 nm) and record a final CD spectrum.
-
-
Data Analysis:
-
Compare the CD spectra of the different isomeric states. Changes in the spectral features, such as the intensity of the minima at ~208 and ~222 nm for alpha-helices, indicate a light-induced conformational change.
-
Cell Viability Assay (e.g., MTT or CCK-8)
Cell viability assays are used to determine the cytotoxic effects of the photoswitchable peptide on cultured cells. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Methodology (CCK-8 Assay):
-
Cell Culture:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Procedure:
-
Treat the cells with various concentrations of the photoswitchable peptide.
-
For the "light-off" condition, incubate the plate in the dark.
-
For the "light-on" condition, irradiate the plate with the appropriate wavelength of light for a defined period.
-
Incubate the cells for a desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot cell viability against the peptide concentration to determine the GI50 (concentration for 50% growth inhibition) for both the light and dark conditions.
-
Conclusion
The development of photoswitchable peptides holds immense promise for advancing our ability to control biological systems with high precision. While azobenzene-based photoswitches are well-established, the exploration of alternative photoresponsive moieties like the styryl group in this compound is crucial for expanding the toolbox of photopharmacology. The functional assays and protocols detailed in this guide provide a robust framework for the characterization and comparison of such novel photoswitchable peptides, enabling researchers to make informed decisions in the design and development of the next generation of light-controlled therapeutics and research tools.
Unveiling the Efficiency of Incorporating Fmoc-β-homoalanine(styryl)-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-natural amino acids is a critical step in designing novel therapeutics and research tools. This guide provides a comparative analysis of the incorporation efficiency of Fmoc-β-homoalanine(styryl)-OH against standard Fmoc-amino acids in solid-phase peptide synthesis (SPPS).
The inclusion of specialized amino acids, such as the styryl-functionalized β-homoalanine derivative, offers unique possibilities for creating peptides with modified structures, enhanced stability, and novel biological activities. However, the bulky nature of the styryl side chain presents challenges to the standard coupling protocols typically employed for proteinogenic amino acids. Understanding the potential differences in incorporation efficiency is paramount for optimizing synthesis strategies and ensuring high-quality peptide production.
Comparative Analysis of Incorporation Efficiency
While direct, quantitative head-to-head comparative studies for Fmoc-β-homoalanine(styryl)-OH are not extensively documented in publicly available literature, we can infer its likely performance based on studies of other sterically hindered and non-natural amino acids. Standard Fmoc-amino acids, under optimized conditions, routinely achieve coupling efficiencies exceeding 99%.[1] For sterically hindered amino acids, including those with bulky side chains, achieving such high efficiency often requires modified protocols.
The styryl group in Fmoc-β-homoalanine(styryl)-OH introduces significant steric bulk, which can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain. This can lead to slower reaction kinetics and incomplete coupling, resulting in deletion sequences, which are challenging to separate from the target peptide. Research on the solid-phase synthesis of other complex peptides, such as those containing phenylalanine derivatives, has reported high overall purities (73-94%), suggesting that with optimized methods, good incorporation of bulky residues is achievable.[2]
To provide a clearer perspective, the following table summarizes the expected and reported coupling efficiencies for standard and sterically hindered amino acids.
| Amino Acid Type | Expected/Reported Coupling Efficiency | Key Considerations |
| Standard Fmoc-Amino Acids | >99% | - Standard coupling reagents (e.g., HBTU, HATU) are highly effective.- Shorter coupling times are generally sufficient. |
| Fmoc-β-homoalanine(styryl)-OH | Likely lower than standard; requires optimization to approach >95% | - The bulky styryl group can cause significant steric hindrance.- May require longer coupling times, double coupling, or the use of more potent activating agents (e.g., PyBOP).[3]- Monitoring of coupling completion (e.g., via Kaiser test) is crucial to avoid deletion sequences. |
| Other Sterically Hindered Amino Acids | Variable; often requires optimization | - Efficiency is highly dependent on the specific side chain and the coupling conditions.- Microwave-assisted synthesis can sometimes improve coupling efficiency for hindered residues. |
Experimental Protocols
To facilitate the successful incorporation of Fmoc-β-homoalanine(styryl)-OH, a modified experimental protocol is recommended, alongside a standard protocol for comparison.
Protocol 1: Standard Coupling of Fmoc-Amino Acids
This protocol is suitable for the routine incorporation of standard proteinogenic Fmoc-amino acids.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in dimethylformamide (DMF) for 1 hour in a fritted vessel.[4]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the standard Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by a yellow color, signifies a complete reaction).[3]
Protocol 2: Optimized Coupling for Fmoc-β-homoalanine(styryl)-OH
This protocol is designed to enhance the incorporation efficiency of the sterically hindered Fmoc-β-homoalanine(styryl)-OH.
-
Resin Preparation: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Perform Fmoc deprotection as described in the standard protocol.
-
Amino Acid Activation: Dissolve Fmoc-β-homoalanine(styryl)-OH (3-5 equivalents), a more potent coupling reagent such as PyBOP or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. The use of these more reactive agents can help overcome the steric hindrance.[3]
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for an extended period, typically 4-12 hours. Alternatively, perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid after the initial 2-4 hours.
-
Washing: Thoroughly wash the resin with DMF.
-
Monitoring: Meticulously monitor the reaction progress using the Kaiser test. If the test remains positive (blue color), indicating incomplete coupling, a second coupling is strongly recommended.
-
Capping (Optional): If complete coupling is not achieved, any unreacted amino groups can be "capped" by acetylation using acetic anhydride and a non-nucleophilic base to prevent the formation of deletion peptides in subsequent steps.
Visualizing the Workflow
To illustrate the decision-making process during the incorporation of these amino acids, the following workflow diagrams are provided.
Conclusion
The incorporation of Fmoc-β-homoalanine(styryl)-OH into a peptide sequence presents a greater challenge than the coupling of standard Fmoc-amino acids due to the steric hindrance imposed by the styryl side chain. While standard amino acids can be coupled with high efficiency using routine protocols, achieving comparable results with this non-natural analogue necessitates a more rigorous and optimized approach. By employing more potent coupling reagents, extending reaction times or performing double couplings, and diligently monitoring the reaction progress, researchers can successfully incorporate this valuable building block into their peptide designs, paving the way for the development of novel and potent peptide-based molecules.
References
A Comparative Guide to the Conformational Effects of Fmoc-β-hoAla(Styryl)-OH in Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, Fmoc-β-hoAla(Styryl)-OH presents a unique combination of a β-amino acid backbone, known to induce stable secondary structures, and a styryl side chain, which can influence aromatic interactions and photoswitchable behavior. This guide provides a comparative analysis of the predicted conformational effects of incorporating Fmoc-β-hoAla(Styryl)-OH into peptide chains and outlines experimental protocols to validate these hypotheses.
Predicted Conformational Effects of Fmoc-β-hoAla(Styryl)-OH
The incorporation of Fmoc-β-hoAla(Styryl)-OH into a peptide sequence is anticipated to have significant conformational consequences compared to its natural α-amino acid counterparts or other non-natural amino acids. These effects stem from the interplay between the β-amino acid backbone and the styryl side chain.
Influence of the β-Homoalanine Backbone:
-
Induction of Stable Secondary Structures: Unlike α-amino acids, β-amino acids have an additional carbon atom in their backbone. This increased flexibility allows for the formation of unique and highly stable secondary structures, such as 14-helices and various turns and sheets. Peptides containing β-amino acids often exhibit a more predictable and rigid conformation compared to flexible α-peptides.
-
Resistance to Proteolytic Degradation: The altered backbone structure of β-peptides makes them poor substrates for many proteases, leading to significantly increased in vivo stability. This is a crucial advantage in the development of peptide-based therapeutics.
Influence of the Styryl Side Chain:
-
Aromatic and π-π Stacking Interactions: The phenyl group of the styryl moiety can engage in aromatic stacking interactions with other aromatic residues (e.g., Phe, Tyr, Trp) within the peptide sequence or with aromatic residues in a target protein. These interactions can further stabilize the peptide's conformation.
-
Cis-Trans Isomerization: The carbon-carbon double bond in the styryl group can undergo photoisomerization between the cis and trans conformations upon exposure to specific wavelengths of light. This photoswitching capability can be exploited to reversibly alter the peptide's overall conformation and, consequently, its biological activity in real-time.
-
Hydrophobicity and Lipophilicity: The styryl group increases the hydrophobicity of the amino acid, which can influence peptide folding, aggregation, and membrane permeability.
Comparative Data (Hypothetical)
Due to the novelty of Fmoc-β-hoAla(Styryl)-OH, extensive experimental data is not yet available in the public domain. The following tables present hypothetical data based on the expected properties of β-amino acids and styryl-containing compounds, which can serve as a benchmark for future experimental validation.
| Amino Acid Type | Typical Secondary Structure Propensity | Proteolytic Stability | Aromatic Interactions | Photoswitchable |
| α-Alanine (Control) | Flexible (α-helix, β-sheet, random coil) | Low | None | No |
| α-Phenylalanine (Control) | Flexible (α-helix, β-sheet) | Low | Yes (π-π stacking) | No |
| Fmoc-β-hoAla(Styryl)-OH | High (e.g., 14-helix, stable turns) | High | Yes (π-π stacking) | Yes |
| Fmoc-β-homoalanine | High (e.g., 14-helix, stable turns) | High | None | No |
| Spectroscopic Property | α-Peptide (Control) | β-Peptide with Styryl Group |
| Circular Dichroism (CD) (nm) | Negative bands at ~208 and ~222 nm (α-helix) or ~218 nm (β-sheet) | Potentially distinct minima/maxima indicative of a 14-helix or other stable turn structures. |
| FT-IR (Amide I band, cm⁻¹) | ~1655 (α-helix), ~1630 (β-sheet) | Shifted Amide I bands reflecting different hydrogen bonding patterns in β-peptide secondary structures. |
| NMR (³J(Hα, Hβ) coupling constants) | ~3-5 Hz (α-helix), ~8-10 Hz (β-sheet) | Different coupling constants due to the altered backbone dihedral angles. |
Experimental Protocols
To empirically determine the conformational effects of Fmoc-β-hoAla(Styryl)-OH, a series of experiments are proposed.
Peptide Synthesis
Objective: To synthesize peptides containing Fmoc-β-hoAla(Styryl)-OH and corresponding control peptides.
Methodology: Solid-Phase Peptide Synthesis (SPPS) using a standard Fmoc/tBu strategy.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Amino Acid Coupling:
-
Dissolve Fmoc-β-hoAla(Styryl)-OH (or the control Fmoc-amino acid) in a solution of a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 2 hours).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Conformational Analysis
Objective: To characterize the secondary structure of the synthesized peptides in solution.
Methodologies:
-
Circular Dichroism (CD) Spectroscopy:
-
Dissolve the purified peptides in various solvents (e.g., phosphate buffer, trifluoroethanol) to a final concentration of 50-100 µM.
-
Acquire CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Analyze the spectra for characteristic secondary structure signals. Compare the spectra of the peptide containing Fmoc-β-hoAla(Styryl)-OH to the control peptides.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare peptide samples as thin films or in solution (D₂O is often used as a solvent to avoid interference from the H-O-H bending vibration).
-
Acquire FT-IR spectra, focusing on the Amide I region (1600-1700 cm⁻¹).
-
Deconvolute the Amide I band to identify the contributions of different secondary structures.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the peptides in a suitable deuterated solvent.
-
Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY/ROESY).
-
Assign the proton resonances and use NOE-derived distance restraints and coupling constants to calculate a solution structure.
-
Photoswitching and Conformational Change
Objective: To investigate the photoisomerization of the styryl group and its effect on peptide conformation.
Methodology:
-
UV-Vis Spectroscopy:
-
Dissolve the peptide containing Fmoc-β-hoAla(Styryl)-OH in a suitable solvent.
-
Acquire a UV-Vis spectrum to determine the absorbance maximum of the trans isomer.
-
Irradiate the sample with UV light at a wavelength that induces isomerization to the cis form (typically around 300-360 nm).
-
Monitor the change in the UV-Vis spectrum over time until a photostationary state is reached.
-
Irradiate with visible light to induce back-isomerization to the trans form and monitor the spectral changes.
-
-
CD Spectroscopy during Irradiation:
-
Acquire a CD spectrum of the peptide in its initial (trans) state.
-
Irradiate the sample in the CD spectropolarimeter with the appropriate wavelength of UV light.
-
Acquire CD spectra at various time points during irradiation to monitor changes in the secondary structure as the styryl group isomerizes.
-
Irradiate with visible light to reverse the isomerization and monitor the return to the initial conformation.
-
Visualizations
Caption: Experimental workflow for synthesis and analysis.
Caption: Photoswitchable modulation of a signaling pathway.
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-beta-hoAla(styryl)-OH: A Comprehensive Guide for Laboratory Professionals
The styryl group, in particular, necessitates careful handling due to its relation to styrene, a flammable liquid that can undergo hazardous polymerization.[1][2] Therefore, Fmoc-beta-hoAla(styryl)-OH and any materials contaminated with it should be treated as hazardous waste.
Key Data and Hazard Profile
To facilitate a clear understanding of the compound , the following table summarizes its key identifiers and the primary hazards associated with its chemical structure.
| Identifier | Information | Primary Associated Hazards |
| Chemical Name | This compound | Potential for hazardous polymerization (styryl group), Flammability (styryl group), Skin and eye irritation |
| CAS Number | 270596-45-7 (for the similar Fmoc-beta-HAla(styryl)-OH)[3][4] | |
| Molecular Formula | C27H25NO4 (for Fmoc-beta-HAla(styryl)-OH)[3][4] | |
| Chemical Family | Fmoc-protected amino acid | Generally low toxicity, but the styryl group modifies this profile. |
Experimental Protocol for Proper Disposal
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is designed to be executed within a laboratory setting by trained personnel.
Materials Required:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Designated hazardous waste container (clearly labeled)
-
Chemical fume hood
-
Spill containment materials (e.g., absorbent pads, sand)
-
Waste disposal tags/labels
Procedure:
-
Personnel Protection: Before handling the compound, ensure all appropriate PPE is worn. This includes safety goggles, a lab coat, and nitrile gloves to prevent skin and eye contact.[1]
-
Work Area: Conduct all handling and preparation for disposal of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste in a designated, properly labeled hazardous waste container. This includes unused product and any grossly contaminated items such as weighing paper or spatulas.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous waste container for organic solvents. Do not mix with aqueous waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in the solid hazardous waste container. Glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone), with the rinsate collected as hazardous liquid waste.[1]
-
-
Waste Container Labeling: Clearly label the hazardous waste container with the full chemical name, "this compound," and any known hazard symbols (e.g., flammable, irritant).
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition, until it is collected by a licensed chemical waste disposal service.[1][2]
-
Spill Management: In the event of a spill, evacuate the immediate area and ensure proper ventilation. Use absorbent materials to contain the spill, and collect the contaminated materials into the designated hazardous waste container.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal company. Do not dispose of this chemical down the drain. [2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, reinforcing a culture of safety and compliance in the research environment.
References
Personal protective equipment for handling Fmoc-beta-hoala(styryl)-oh
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-beta-hoala(styryl)-oh, a key reagent in peptide synthesis. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
Recommended PPE for handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and dust. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Respiratory Protection | N95 respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to use is critical for minimizing exposure and preventing contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature for similar Fmoc-amino acids is 2-8°C.
2. Weighing and Preparation:
-
All weighing of the powdered compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Use in Experimental Protocols:
-
Handle all solutions containing this compound within a fume hood.
-
Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.
-
Keep containers closed when not in use to prevent solvent evaporation and potential release of vapors.
4. Spill Cleanup:
-
In the event of a small spill, decontaminate the area using an appropriate spill kit.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal:
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (glassware, spatulas, etc.) | Rinse with a suitable solvent (e.g., acetone, methanol) in a fume hood. Collect the rinsate as hazardous waste. The cleaned labware can then be washed normally. |
| Contaminated PPE (gloves, etc.) | Place in a designated hazardous waste bag and dispose of according to institutional guidelines. |
| Liquid Waste (reaction mixtures, rinsates) | Collect in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain. |
IV. Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

